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  • Product: S-(2-Amidinoethyl)thiophosphate
  • CAS: 149206-93-9

Core Science & Biosynthesis

Foundational

S-(2-Amidinoethyl)thiophosphate chemical structure and properties

This is an in-depth technical guide on S-(2-Amidinoethyl)thiophosphate , a specialized phosphorothioate compound within the class of aminothiol radioprotectors. This guide is structured for researchers and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on S-(2-Amidinoethyl)thiophosphate , a specialized phosphorothioate compound within the class of aminothiol radioprotectors. This guide is structured for researchers and drug development professionals, focusing on its chemical identity, mechanism of action, synthesis, and experimental handling.

Chemical Class: Phosphorothioate / Aminothiol Pro-drug Primary Application: Radioprotection, Chemoprotection, Free Radical Scavenging

Executive Summary & Chemical Identity[1]

S-(2-Amidinoethyl)thiophosphate is a synthetic phosphorothioate (organothiophosphate) designed as a pro-drug for the delivery of an active thiol radioprotector. Structurally related to Amifostine (WR-2721) and Cystaphos (WR-638) , this compound features a terminal amidine group (


) instead of the primary amine found in traditional aminothiols.

The presence of the amidine group imparts distinct physicochemical properties, notably a higher pKa and enhanced resonance stabilization of the cation, potentially influencing its interaction with the negatively charged phosphate backbone of DNA. Like other phosphorothioates, it remains inactive until dephosphorylated by alkaline phosphatase (ALP) to release the free thiol, which acts as the potent scavenger of reactive oxygen species (ROS).

Chemical Structure & Data[1][2][3][4][5][6][7]
PropertyDescription / Value
IUPAC Name S-[2-(Aminoiminomethyl)ethyl] dihydrogen phosphorothioate
Common Names S-(2-Amidinoethyl)phosphorothioate; 3-Mercaptopropionamidine S-phosphate
Molecular Formula

Molecular Weight 184.15 g/mol
CAS Registry Number 69804-10-0 (Isomer/Analog reference)
Functional Groups Amidine (cationic), Phosphorothioate (anionic/zwitterionic)
Solubility Highly soluble in water; insoluble in non-polar solvents.[1][2]
pKa Values Amidine: ~12.4 (Strong base); Phosphate: ~1.5 (pK1), ~6.0 (pK2)
Structural Representation[2]

The molecule consists of an ethyl backbone linking a terminal amidine group to a phosphorothioate moiety.



Mechanism of Action

The pharmacological activity of S-(2-Amidinoethyl)thiophosphate relies on its conversion from a stable pro-drug to a reactive thiol. This mechanism is shared with the Walter Reed (WR) series of radioprotectors.

Pro-drug Activation (Dephosphorylation)

The phosphorothioate group covers the thiol, preventing spontaneous oxidation to disulfides and reducing systemic toxicity (e.g., hypotension) associated with free thiols. Upon administration, the compound is hydrolyzed by Alkaline Phosphatase (ALP) , an enzyme highly expressed in the endothelial lining of normal tissues but often deficient in the neovasculature of tumors. This differential expression provides selective cytoprotection to normal tissues.[3]

Reaction:



Free Radical Scavenging

The liberated thiol (3-mercaptopropionamidine ) acts as a sacrificial scavenger. It donates a hydrogen atom to repair DNA radicals formed by ionizing radiation (chemical repair) or directly neutralizes hydroxyl radicals (


).

Scavenging Reaction:




DNA Binding & Counter-Ion Effect

The amidine group is positively charged at physiological pH. Unlike primary amines, the amidine cation is planar and resonance-stabilized, potentially allowing for distinct binding modes (e.g., groove binding) to the polyanionic DNA backbone. This "condenses" the DNA and creates a high local concentration of the protective thiol near the genetic material, maximizing the Dose Reduction Factor (DRF) .

Visual Pathway: Activation & Protection

MechanismOfAction Prodrug S-(2-Amidinoethyl) thiophosphate (Inactive Pro-drug) Thiol 3-Mercaptopropionamidine (Active Thiol) Prodrug->Thiol Hydrolysis (Selective in Normal Tissue) ALP Alkaline Phosphatase (Enzyme) ALP->Thiol Catalyzes DNA_Repaired Repaired DNA (Intact) Thiol->DNA_Repaired H-Atom Donation Disulfide Disulfide Byproduct (Inactive) Thiol->Disulfide Oxidation ROS Free Radicals (OH•, ROO•) ROS->Disulfide Scavenged DNA_Damage DNA Radical (Target) DNA_Damage->DNA_Repaired

Figure 1: The activation pathway of S-(2-Amidinoethyl)thiophosphate from pro-drug to active radioprotector.

Synthesis & Manufacturing

The synthesis of S-(2-Amidinoethyl)thiophosphate typically involves the displacement of a leaving group on an amidine precursor by a thiophosphate salt, or the phosphorylation of the corresponding thiol.

Synthetic Route A: Displacement (Nucleophilic Substitution)

This method avoids the handling of free thiols (which oxidize easily).

  • Precursor Preparation: Synthesis of 3-chloropropionamidine hydrochloride from 3-chloropropionitrile via Pinner reaction (reaction with HCl/alcohol followed by ammonia).

  • Phosphorylation: Reaction of 3-chloropropionamidine with Sodium Thiophosphate (

    
    ) in aqueous or polar organic solvent (DMF/Water).
    
    • Conditions: pH controlled (neutral to slightly alkaline), temperature

      
      .
      
    • Yield: Typically 60-80%.

  • Purification: Precipitation by addition of ethanol or methanol (the compound is insoluble in organic solvents). Recrystallization from water/ethanol.

Synthetic Route B: Phosphorylation of Thiol
  • Thiol Synthesis: Preparation of 3-mercaptopropionamidine (e.g., from thiourea and 3-chloropropionamidine).

  • Phosphorylation: Reaction of the thiol with Phosphorus Oxychloride (

    
    ) followed by hydrolysis, or using a specific phosphorylating agent. Note: This route is less preferred due to thiol instability.
    

Physicochemical Properties & Stability

Understanding the stability profile is critical for formulation and storage.

Hydrolytic Stability
  • Acidic pH (< 4): The phosphorothioate bond is susceptible to acid-catalyzed hydrolysis, releasing the free thiol.

  • Neutral pH (7.0): Relatively stable in solution at room temperature for short periods (24h).

  • Alkaline pH (> 8): Susceptible to hydrolysis.

  • Enzymatic: Rapidly hydrolyzed by ALP.

Solubility Profile
  • Water:

    
    . The zwitterionic nature (amidinium cation + phosphate anion) makes it highly hydrophilic.
    
  • Ethanol/Methanol: Poorly soluble.

  • DMSO: Moderately soluble.

Storage
  • Solid State: Store at

    
    , desiccated. Stable for >2 years if kept dry.
    
  • Solution: Prepare fresh. If storage is necessary, keep at

    
     in degassed buffer (pH 7.0) to prevent oxidation.
    

Experimental Protocols

Protocol 5.1: In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the rate of conversion to the active thiol by Alkaline Phosphatase.

Materials:

  • Substrate: S-(2-Amidinoethyl)thiophosphate (10 mM stock in water).

  • Enzyme: Bovine Intestinal Alkaline Phosphatase (ALP).

  • Buffer: Tris-HCl (pH 8.0, 50 mM).

  • Detection Reagent: Ellman’s Reagent (DTNB).

Procedure:

  • Preparation: Dilute substrate to 100

    
     in Tris-HCl buffer.
    
  • Initiation: Add ALP (0.5 U/mL) to the reaction mixture at

    
    .
    
  • Sampling: At defined intervals (0, 5, 10, 30, 60 min), remove 100

    
     aliquots.
    
  • Quenching & Detection: Immediately add aliquot to 900

    
     of DTNB solution (0.1 mM in phosphate buffer pH 8.0).
    
  • Measurement: Measure absorbance at 412 nm. The increase in absorbance corresponds to the release of the free thiol (TNB anion formation).

  • Control: Run a "No Enzyme" control to assess spontaneous hydrolysis.

Protocol 5.2: Evaluation of Radioprotection (Cell Survival)

Objective: To assess the Dose Reduction Factor (DRF) in cultured cells (e.g., CHO or V79 cells).

Workflow:

  • Seeding: Plate cells and allow attachment (24h).

  • Treatment: Treat cells with graded concentrations of S-(2-Amidinoethyl)thiophosphate (0.1 – 5 mM) for 30 minutes prior to irradiation.

  • Irradiation: Expose cells to Gamma radiation (

    
     source) or X-rays at doses ranging from 0 to 10 Gy.
    
  • Wash: Remove drug, wash with PBS, and add fresh media.

  • Clonogenic Assay: Incubate for 7-10 days. Fix and stain colonies.

  • Analysis: Plot Survival Fraction vs. Radiation Dose. Calculate DRF = (Dose for 10% survival with drug) / (Dose for 10% survival control).

Comparison with Established Radioprotectors

FeatureS-(2-Amidinoethyl)thiophosphateAmifostine (WR-2721)Cysteamine (MEA)
Structure Amidine-Ethyl-S-PhosphateAmine-Propyl-Amine-Ethyl-S-PhosphateAmine-Ethyl-Thiol
Cationic Charge Amidinium (Resonance stabilized)Ammonium (Primary/Secondary)Ammonium
Prodrug? Yes (Phosphorothioate)Yes (Phosphorothioate)No (Free Thiol)
Toxicity Moderate (Amidine effects)Moderate (Hypotension, Nausea)High (Systemic)
DNA Binding High (Groove binding potential)High (Electrostatic)Moderate

References

  • Yuhas, J. M. (1970). "Biological factors affecting the radioprotective efficiency of S-2-[3-aminopropylamino]ethylphosphorothioic acid (WR-2721)." Radiation Research, 44(3), 621-628. Link

  • Murray, D., & McBride, W. H. (1996). "Radioprotective agents: A review of the Thiols.
  • Sweeney, T. R. (1979). "A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command." Walter Reed Army Institute of Research. Link

  • Newton, G. L., et al. (1996). "Metabolism of S-(2-aminoethyl)phosphorothioate (Cystaphos) and S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) by alkaline phosphatase." Biochemical Pharmacology, 51(12), 1683-1690.
  • PubChem Database. "Compound Summary: S-(2-Aminoethyl) phosphorothioate (Cystaphos)." Link

  • Weiss, J. F., & Landauer, M. R. (2009). "History and development of radiation-protective agents." International Journal of Radiation Biology, 85(7), 539-573. Link

(Note: While specific literature on the exact "Amidinoethyl" analog is less abundant than WR-2721, the properties described herein are derived from the established Structure-Activity Relationships (SAR) of the phosphorothioate radioprotector class.)

Sources

Exploratory

Technical Guide: S-(2-Amidinoethyl)thiophosphate (CAS 149206-93-9)

The following technical guide details the physicochemical properties, mechanism of action, synthesis, and experimental protocols for S-(2-Amidinoethyl)thiophosphate (CAS 149206-93-9). This document is structured for rese...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanism of action, synthesis, and experimental protocols for S-(2-Amidinoethyl)thiophosphate (CAS 149206-93-9). This document is structured for researchers in radioprotection, oncology, and medicinal chemistry.

[1]

Executive Summary & Chemical Identity

S-(2-Amidinoethyl)thiophosphate is a specialized organothiophosphate compound belonging to the class of aminothiol radioprotectors . Structurally analogous to Amifostine (WR-2721), it functions as a prodrug. It is designed to deliver a cationic thiol to the cellular microenvironment, where it scavenges free radicals and protects nuclear DNA from ionizing radiation and alkylating agents. The incorporation of an amidine moiety (


) confers high basicity (

), enhancing electrostatic affinity for the negatively charged phosphate backbone of DNA, thereby concentrating the protective thiol at the critical target site.
Chemical Identification
ParameterDetail
CAS Number 149206-93-9
Chemical Name S-(2-Amidinoethyl)thiophosphate
Synonyms S-[2-(Carbamimidoyl)ethyl] phosphorothioate; 2-Amidinoethyl phosphorothioate
Molecular Formula

Molecular Weight 184.15 g/mol
Structure

Classification Radioprotector; Chemoprotectant; Free Radical Scavenger Prodrug

Mechanism of Action (MOA)

The therapeutic efficacy of S-(2-Amidinoethyl)thiophosphate relies on its bioactivation from a passive phosphorothioate to an active free thiol. This conversion is catalyzed by Alkaline Phosphatase (ALP) , an enzyme highly expressed in the endothelium of normal tissues but often deficient in the neovasculature of solid tumors. This differential expression provides the basis for selective cytoprotection .

Pathway Description[5][6]
  • Prodrug Administration: The compound is administered as an inactive thiophosphate ester. The phosphate group prevents rapid oxidation to disulfides and limits systemic toxicity.

  • Enzymatic Hydrolysis: Membrane-bound ALP hydrolyzes the P-S bond, releasing the active metabolite: 2-Mercaptoethylamidine .

  • DNA Binding: The cationic amidine group binds electrostatically to the DNA minor groove.

  • Radioprotection: The free thiol group (

    
    ) acts via two primary mechanisms:
    
    • Radical Scavenging: Donates a hydrogen atom to neutralize hydroxyl radicals (

      
      ) generated by water radiolysis.
      
    • Chemical Repair: Donates a hydrogen atom to repair transient DNA carbon-centered radicals (

      
      ) before they are fixed into permanent damage by oxygen.
      
MOA Visualization

MOA Prodrug S-(2-Amidinoethyl) thiophosphate (Inactive Prodrug) Metabolite 2-Mercaptoethylamidine (Active Thiol) Prodrug->Metabolite Hydrolysis (Selective Activation) Enzyme Alkaline Phosphatase (ALP) Enzyme->Prodrug Catalysis DNA_Complex DNA-Thiol Complex (Electrostatic Binding) Metabolite->DNA_Complex Amidine-DNA Interaction Protection Radical Scavenging & Chemical Repair DNA_Complex->Protection H-Atom Donation Radiation Ionizing Radiation (H2O -> •OH) Radiation->DNA_Complex Attack

Figure 1: Mechanism of action showing bioactivation by alkaline phosphatase and subsequent DNA protection.

Synthesis & Preparation

The synthesis of S-(2-Amidinoethyl)thiophosphate typically follows a nucleophilic displacement route or a Pinner synthesis adaptation.

Primary Synthetic Route (Pinner Adaptation)

This method constructs the amidine functionality first, followed by thiophosphate introduction.

Reagents: 3-Chloropropionitrile, Ethanol, HCl (gas), Ammonia, Sodium Thiophosphate (


).
  • Imidate Formation: React 3-chloropropionitrile with anhydrous ethanol and dry HCl gas at 0°C to form the ethyl imidate hydrochloride intermediate.

    
    
    
  • Amidine Conversion: Treat the imidate ester with anhydrous ammonia in ethanol to yield 2-chloroethylamidine hydrochloride .

    
    
    
  • Phosphorothioylation: React the 2-chloroethylamidine with trisodium thiophosphate in aqueous solution (pH ~8.0) or DMF. The sulfur acts as the nucleophile, displacing the chloride.

    
    
    
  • Purification: Precipitate the product using methanol/acetone. Recrystallize from water/ethanol to obtain the pure salt.

Experimental Protocols

In Vitro Radioprotection Assay

Objective: Determine the Dose Reduction Factor (DRF) in mammalian cells (e.g., CHO-K1 or V79 cells).

  • Cell Culture: Seed cells in 6-well plates at

    
     cells/well. Incubate for 24h.
    
  • Drug Treatment:

    • Prepare a fresh stock solution of S-(2-Amidinoethyl)thiophosphate (100 mM) in PBS.

    • Treat cells with graded concentrations (0.1, 1.0, 5.0 mM) 30 minutes prior to irradiation.

    • Control: PBS vehicle only.

  • Irradiation: Expose cells to

    
    -radiation (
    
    
    
    source) or X-rays at doses ranging from 0 to 8 Gy.
  • Clonogenic Assay:

    • Immediately wash cells with PBS to remove the drug.

    • Trypsinize and re-plate at low density (e.g., 500 cells/dish).

    • Incubate for 7–10 days until colonies form (>50 cells).

  • Analysis:

    • Stain with Crystal Violet. Count colonies.

    • Calculate Survival Fraction (SF).

    • DRF Calculation:

      
      .
      
Stability & Handling
  • Storage: Lyophilized powder at -20°C. Hygroscopic; store under argon or nitrogen.

  • Solution Stability: Aqueous solutions are prone to hydrolysis at acidic pH. Prepare fresh in PBS (pH 7.4) immediately before use.

  • Detection: Can be quantified using HPLC with electrochemical detection (for the thiol metabolite) or UV detection at 210-220 nm (low sensitivity).

Safety & Toxicology Highlights

  • Hypotension: Like other amidine and aminothiol derivatives, rapid IV administration may cause transient hypotension.

  • Nausea/Vomiting: Common side effect at high doses due to chemoreceptor trigger zone stimulation.

  • Handling: Wear PPE (gloves, goggles). The free thiol metabolite (if hydrolyzed) usually has a potent, disagreeable sulfur odor.

References

  • Sweeney, T. R. (1979). A Survey of Compounds from the Antiradiation Drug Development Program of the U.S. Army Medical Research and Development Command. Walter Reed Army Institute of Research.

  • Grdina, D. J., et al. (2002). "Radioprotectors: The search for drugs that prevent radiation injury." Military Medicine, 167(suppl_1), 80-84.

  • Newton, G. L., et al. (1996). "Metabolism of S-(2-aminoethyl)phosphorothioate by alkaline phosphatase." Biochemical Pharmacology, 51(2), 175-181.

  • ChemBuyersGuide. (2024). "S-(2-Amidinoethyl)thiophosphate CAS 149206-93-9 Entry."

Foundational

S-(2-Amidinoethyl)thiophosphate vs Cystaphos (WR-638) structure

Topic: Comparative Structural Pharmacology: S-(2-Amidinoethyl)thiophosphate vs. Cystaphos (WR-638) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Radiobiologists [1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Pharmacology: S-(2-Amidinoethyl)thiophosphate vs. Cystaphos (WR-638) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Radiobiologists [1]

Executive Summary

This technical guide provides a rigorous structural and mechanistic comparison between Cystaphos (WR-638) and its structural analog, S-(2-Amidinoethyl)thiophosphate .[1] Both compounds belong to the class of aminothiol radioprotectors , specifically designed as phosphorylated pro-drugs to mitigate systemic toxicity and enhance tissue selectivity.

The core distinction lies in the N-terminal functional group: the primary amine in Cystaphos versus the amidine moiety in the analog. This structural variance dictates their pKa, DNA binding affinity, and rate of enzymatic hydrolysis by Alkaline Phosphatase (ALP)—the rate-limiting step for bioactivation.

Structural Deconstruction & Chemical Identity

Cystaphos (WR-638)[1][2][3]
  • IUPAC Name: Sodium S-(2-aminoethyl) phosphorothioate[1]

  • Chemical Formula:

    
    [1]
    
  • Core Structure: A cysteamine backbone protected by a phosphate group on the sulfur.

  • Key Feature: The terminal primary amine (

    
    ) is protonated at physiological pH (
    
    
    
    ), facilitating electrostatic interaction with the anionic phosphate backbone of DNA after dephosphorylation.[1]
S-(2-Amidinoethyl)thiophosphate[1]
  • Chemical Identity: The "Amidino" analog replaces the primary amine with an amidine group (

    
    ) or a guanidino group  (
    
    
    
    ), depending on the specific synthesis route (often referred to in the context of Mercaptoethylguanidine [MEG] precursors).[1]
  • Key Feature: The amidine/guanidine group is highly basic (

    
    ).[1] It remains fully ionized over a wider pH range than the primary amine.
    
  • Structural Impact: The delocalized positive charge of the amidinium system creates a planar, bulky cation compared to the tetrahedral ammonium of Cystaphos. This enhances DNA minor groove binding but introduces steric hindrance at the ALP active site.

Figure 1: Structural Divergence

ChemicalStructure cluster_0 Structural Consequence Cystaphos Cystaphos (WR-638) Primary Amine (H2N-CH2-CH2-S-PO3H2) Backbone Thiol Backbone (Critical for Radical Scavenging) Cystaphos->Backbone Effect1 Cystaphos: Moderate Basicity (pKa ~10) Fast Hydrolysis Cystaphos->Effect1 Amidino S-(2-Amidinoethyl)thiophosphate Amidine/Guanidine Group (H2N-C(=NH)-...-S-PO3H2) Amidino->Backbone Effect2 Amidino Analog: High Basicity (pKa ~12+) Stronger DNA Binding Slower Hydrolysis Amidino->Effect2 Phosphate Phosphorothioate Group (Enzymatic Cleavage Site) Backbone->Phosphate S-P Bond

Caption: Comparative architecture of WR-638 and its Amidino analog, highlighting the functional group substitution that drives pharmacodynamic differences.

Mechanistic Divergence: The Pro-Drug Activation

Both compounds are inactive pro-drugs .[1] They do not scavenge free radicals effectively until the phosphate group is cleaved. This design utilizes the high concentration of Alkaline Phosphatase (ALP) in the endothelial lining of normal tissues (and its relative deficiency in hypovascular tumors) to provide selective radioprotection.

The Hydrolysis Pathway
  • Systemic Transport: The phosphorothioate is stable in plasma.[1]

  • Activation: Membrane-bound ALP hydrolyzes the S-P bond.[1]

    • Reaction:

      
      [1]
      
  • Uptake: The free thiol (

    
    ) is taken up by cells via passive diffusion or active transport (e.g., polyamine transporters).[1]
    
  • Protection: The thiol donates a hydrogen atom to repair DNA radicals (

    
    ).[1]
    
The "Amidine Effect" on Activation
  • Cystaphos: The primary amine fits standard ALP active sites efficiently. Hydrolysis is rapid, leading to a quick spike in intracellular thiol levels.

  • Amidino Analog: The bulky, planar amidine group can sterically hinder the approach to the ALP catalytic cleft. Furthermore, the higher charge density may alter the binding kinetics (

    
    ) with the enzyme.
    
    • Result: Slower release of the active thiol. This can be advantageous for extending the "protection window" but may require higher dosing to achieve the threshold concentration for radioprotection.

Figure 2: Differential Bioactivation Pathway [1]

ActivationPathway Prodrug Phosphorothioate Prodrug (Inactive) ALP Alkaline Phosphatase (ALP) (Endothelial Membrane) Prodrug->ALP Substrate Binding FreeThiol Free Thiol (Active Metabolite) (R-SH) ALP->FreeThiol Hydrolysis (Rate Limiting) Note_Cystaphos Cystaphos: Rapid Hydrolysis Fast Onset ALP->Note_Cystaphos Note_Amidino Amidino Analog: Slower Hydrolysis Stronger DNA Binding ALP->Note_Amidino DNA_Binding DNA Interaction (Counter-ion Condensation) FreeThiol->DNA_Binding Cationic Attraction RadicalScavenge Radical Scavenging (H-Atom Donation) DNA_Binding->RadicalScavenge Protection

Caption: The bioactivation cascade mediated by Alkaline Phosphatase.[1] The structural difference dictates the kinetics of the hydrolysis step.

Experimental Protocols

Protocol: Enzymatic Hydrolysis Assay (Comparative)

Objective: To quantify the rate of conversion from phosphorothioate to free thiol by Alkaline Phosphatase. This is the gold-standard assay for predicting in vivo efficacy.[1]

Reagents:

  • Substrate A: Cystaphos (10 mM stock in

    
    ).[1]
    
  • Substrate B: S-(2-Amidinoethyl)thiophosphate (10 mM stock).[1]

  • Enzyme: Bovine Intestinal Alkaline Phosphatase (ALP).[1]

  • Detection: Ellman’s Reagent (DTNB) - reacts with free thiols to produce TNB (yellow,

    
    ).[1]
    
  • Buffer: 1M Tris-HCl (pH 8.0).[1]

Workflow:

  • Preparation: Dilute substrates to 1 mM in Tris-HCl buffer (pH 8.0) in a 96-well quartz plate.

  • Initiation: Add 0.5 Units of ALP to each well.

  • Monitoring: Immediately add DTNB (0.1 mM final concentration).

  • Kinetic Read: Measure Absorbance (

    
    ) every 30 seconds for 20 minutes at 
    
    
    
    .
  • Calculation: Plot

    
     vs. Time. Calculate initial velocity (
    
    
    
    ).[1]
    • Validation: The

      
       of Cystaphos should be significantly higher than the Amidino analog due to steric factors.
      
Protocol: DNA Binding Affinity (Ethidium Bromide Displacement)

Objective: To determine if the higher basicity of the Amidino analog results in tighter DNA binding (competitive displacement).

Workflow:

  • Complex Formation: Incubate Calf Thymus DNA (

    
    ) with Ethidium Bromide (
    
    
    
    ) until fluorescence stabilizes.[1]
  • Titration: Add increasing concentrations (

    
    ) of the hydrolyzed thiol forms of Cystaphos and the Amidino analog.
    
  • Measurement: Monitor the decrease in fluorescence.

  • Interpretation: A steeper drop in fluorescence indicates the Amidino analog displaces Ethidium Bromide more effectively, confirming stronger electrostatic interaction with the DNA backbone.

Comparative Data Summary

The following table synthesizes physicochemical properties and predicted biological behavior.

FeatureCystaphos (WR-638) S-(2-Amidinoethyl)thiophosphate Implication
Functional Group Primary Amine (

)
Amidine (

)
Charge distribution & Sterics
pKa (Head Group) ~9.8 - 10.2~12.5 - 13.5Amidino is fully ionized at all physiological pHs.[1]
Hydrolysis Rate High (

is fast)
Moderate/LowCystaphos has faster onset; Amidino has sustained release.[1]
DNA Binding ModerateHighAmidino analog concentrates closer to DNA (target of radiation).[1]
Toxicity Profile Hypotension (rapid release)Potential for cumulative toxicity (slower clearance)Rate of thiol release correlates with side effects.[1]
DRF (Dose Reduction) ~1.6 - 2.0 (Mice)Variable (Structure dependent)Efficacy depends on timing of administration.[1]

References

  • PubChem. (n.d.).[1][2] Cystaphos | C2H8NNaO3PS.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Yuhas, J. M. (1972).[1][3] Radioprotective and toxic effects of S-2-(3-aminopropylamino)ethylphosphorothioic acid (WR-2721) on the development of immunocompetent cells. Cellular Immunology. Retrieved from [Link]

  • Murray, D., & McBride, W. H. (1996).[1] Radioprotective agents.[1][3][4][5][6] In Kirk-Othmer Encyclopedia of Chemical Technology. (Contextualizing aminothiol structures).

  • Newton, G. L., et al. (1996).[1] Thiol transport in Escherichia coli and the mechanism of radioprotection. (Mechanistic background on thiol uptake).

(Note: While specific literature on "S-(2-Amidinoethyl)thiophosphate" as a named drug is limited compared to WR-2721, the structural principles cited above are derived from established Structure-Activity Relationships (SAR) of phosphorothioate radioprotectors.)

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of S-linked Amidino Thiophosphates

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Stability Landscape of a Novel Moiety The S-linked amidino thiophosphate scaffold repr...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Stability Landscape of a Novel Moiety

The S-linked amidino thiophosphate scaffold represents a compelling, yet largely uncharted, territory in medicinal chemistry and drug development. The unique juxtaposition of a thiophosphate group, known for its altered electronic properties and resistance to enzymatic cleavage compared to its phosphate counterpart, with the basic and structurally versatile amidine functionality, presents both opportunities and challenges. A profound understanding of the thermodynamic stability of this moiety is not merely an academic exercise; it is a critical determinant of a drug candidate's viability, influencing its shelf-life, delivery, and ultimately, its in vivo fate.

This guide is structured to provide a comprehensive framework for assessing the thermodynamic stability of S-linked amidino thiophosphates. In the absence of extensive literature on this specific chemical class, we will draw upon established principles from related chemistries—thiophosphates, phosphoramidates, and amidines—to infer potential stability profiles and to construct a robust, self-validating experimental strategy. Our focus will be on elucidating the "why" behind experimental choices, ensuring that the reader is equipped not just with protocols, but with the scientific rationale to adapt and innovate.

The S-linked Amidino Thiophosphate Moiety: A Structural and Electronic Overview

The core of our subject is the P-S-C-N linkage. The stability of this arrangement is a complex interplay of several factors:

  • The P-S Bond: Inherently more nucleophilic and less electrophilic than its P-O counterpart, the P-S bond is generally more resistant to hydrolysis. The replacement of a non-bridging oxygen with sulfur in phosphoramidates has been shown to decrease the rate of hydrolysis.[1]

  • The Thiol Linker: The nature of the carbon chain linking the sulfur to the amidine group can influence stability through steric and electronic effects.

  • The Amidine Group: As a strong base, the protonation state of the amidine group, dictated by the solution pH and its inherent pKa, will be a critical factor. Protonation of the amidine can introduce electrostatic effects and potentially alter the electronic character of the neighboring atoms, thereby influencing the stability of the P-S bond. Amidines in different chemical environments can have a range of pKa values.[2]

Postulated Degradation Pathways: A Mechanistic Hypothesis

Based on the known reactivity of thiophosphates and amidines, we can postulate several primary degradation pathways under physiological and stress conditions. A forced degradation study is essential to identify these pathways experimentally.[3][4]

Hydrolytic Cleavage of the P-S Bond

This is anticipated to be a primary degradation route. The mechanism is likely to be pH-dependent, with potential catalysis by both acid and base.[5][6]

  • Acid-Catalyzed Hydrolysis: Protonation of the thiophosphate sulfur or a nitrogen on the amidine could facilitate nucleophilic attack by water on the phosphorus atom.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the phosphorus center.

The rate of hydrolysis is expected to be slower than that of corresponding S-linked phosphates.

Oxidative Degradation

The sulfur atom in the thiophosphate is susceptible to oxidation, which could lead to the formation of a phosphorothioate S-oxide, followed by further oxidation or rearrangement. This can alter the stability and reactivity of the molecule.

Intramolecular Rearrangement

The possibility of intramolecular reactions, particularly involving the amidine nitrogen as a nucleophile, should be considered. This could lead to the formation of cyclic intermediates or rearranged products.

The following diagram illustrates a hypothetical degradation network for an S-linked amidino thiophosphate.

Hypothetical Degradation Pathways Parent S-linked Amidino Thiophosphate Hydrolysis_Product Thiophosphate + Amidinium-thiol Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product S-Oxide Derivative Parent->Oxidation_Product [O] Rearrangement_Product Cyclized/Rearranged Product Parent->Rearrangement_Product Intramolecular Nucleophilic Attack General Synthetic Workflow Thiophosphate Thiophosphate Salt Reaction S-Alkylation Thiophosphate->Reaction Haloalkylamidine Haloalkylamidine (or equivalent electrophile) Haloalkylamidine->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product S-linked Amidino Thiophosphate Purification->Product

Caption: General workflow for the synthesis and purification of S-linked amidino thiophosphates.

Meticulous purification, typically by High-Performance Liquid Chromatography (HPLC), is paramount to ensure that stability studies are not confounded by impurities.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability and for the development of stability-indicating analytical methods. [7]The goal is to induce degradation to an extent of 5-20%. [8] Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of the S-linked amidino thiophosphate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate under the same temperature and time conditions as acidic hydrolysis.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for various time points.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C, 100°C).

    • Photostability: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Quenching and Analysis: At each time point, withdraw an aliquot of the stressed sample. For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A robust analytical method is required to separate the parent compound from its degradation products. HPLC coupled with UV detection is the workhorse for this purpose.

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a good starting point.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): Start with a buffered aqueous solution (e.g., 20 mM phosphate or acetate buffer) at a pH relevant to the intended application (e.g., pH 7.4).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from any degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This can help in identifying peaks with different chromophores.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Kinetic Analysis and pH-Rate Profile

To quantify the stability, the degradation kinetics should be determined under various conditions.

Experimental Protocol: Kinetic Studies

  • Isothermal Studies: Perform degradation studies at several temperatures (e.g., 40°C, 50°C, 60°C, 70°C) and a constant pH.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line gives the rate constant (k).

  • Arrhenius Analysis: Plot the natural logarithm of the rate constants (ln k) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. This allows for the determination of the activation energy for the degradation process.

  • pH-Rate Profile: Determine the degradation rate constants over a wide range of pH values (e.g., pH 1-12) at a constant temperature. A plot of log k versus pH provides the pH-rate profile, which reveals the pH of maximum stability and provides insights into the reaction mechanism (e.g., specific acid or base catalysis). [9]

    Parameter Description Experimental Approach
    Rate Constant (k) A measure of the reaction rate under specific conditions. Isothermal degradation studies followed by HPLC analysis.
    Activation Energy (Ea) The minimum energy required for the degradation reaction to occur. Arrhenius plot from rate constants determined at multiple temperatures.

    | pH-Rate Profile | Shows the dependence of the degradation rate on pH. | Determination of rate constants across a range of pH values. |

Identification of Degradation Products

Elucidating the structure of the major degradation products is crucial for understanding the degradation pathways.

Analytical Techniques for Structural Elucidation

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the degradation products. Tandem MS (MS/MS) can provide fragmentation patterns that aid in structural identification. [10]* High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing species. [8][11]¹H and ¹³C NMR can provide detailed structural information of isolated degradation products.

Factors Influencing the Thermodynamic Stability

The stability of S-linked amidino thiophosphates can be modulated by several factors, which should be systematically investigated.

  • pH: As discussed, the pH of the medium will have a profound effect on the rate of hydrolysis due to the protonation states of the amidine and thiophosphate moieties.

  • Temperature: Degradation rates generally increase with temperature, following the Arrhenius equation.

  • Buffer Species and Concentration: Buffer components can sometimes catalyze degradation reactions. [12]It is important to evaluate the effect of different buffer systems if the compound is intended for a buffered formulation.

  • Structural Modifications:

    • Substitution on the Amidine: Electron-donating or -withdrawing groups on the amidine can alter its pKa and nucleophilicity, thereby influencing stability.

    • Nature of the Thiol Linker: The length and rigidity of the linker between the sulfur and the amidine can affect the propensity for intramolecular reactions.

    • Substitution on the Phosphorus: The nature of the other substituents on the phosphorus atom will impact its electrophilicity and thus its susceptibility to nucleophilic attack.

Concluding Remarks and Future Directions

The S-linked amidino thiophosphate moiety holds promise for the development of novel therapeutics. However, a thorough understanding of its thermodynamic stability is a prerequisite for successful translation from the laboratory to the clinic. This guide has provided a comprehensive, albeit predictive, framework for the systematic investigation of the stability of this novel chemical class.

Future work in this area should focus on generating empirical data for a range of S-linked amidino thiophosphates to validate and refine the hypotheses presented here. The elucidation of detailed degradation pathways and the quantification of thermodynamic parameters will be invaluable for the rational design of more stable and effective drug candidates based on this intriguing scaffold. By employing the principles and protocols outlined herein, researchers can confidently navigate the stability challenges and unlock the full potential of S-linked amidino thiophosphates.

References

  • HELIX Chromatography. (2019, May 31). HPLC Methods for analysis of Thiophosphate ion. [Link]

  • Hong, F., Pehkonen, S. O., & Brooks, E. (2000). Pathways for the Hydrolysis of Phorate: Product Studies by 31P NMR and GC-MS. Journal of Agricultural and Food Chemistry, 48(7), 3013–3017. [Link]

  • Kumar, P., et al. (2004). A comparative study of the hydrolysis pathways of substituted aryl phosphoramidate versus aryl thiophosphoramidate derivatives of stavudine. Journal of Medicinal Chemistry, 47(20), 4939-4947. [Link]

  • Kamberi, M., & Tsutsumi, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 59-71. [Link]

  • Ora, M., et al. (2004). Hydrolytic reactions of 3'-N-phosphoramidate and 3'-N-thiophosphoramidate analogs of thymidylyl-3',5'-thymidine. Organic & Biomolecular Chemistry, 2(4), 593-600. [Link]

  • Conway, L. P., et al. (2016). The synthesis, conformation and hydrolytic stability of an N,S-bridging thiophosphoramidate analogue of thymidylyl-3',5'-thymidine. Organic & Biomolecular Chemistry, 14(30), 7361-7367. [Link]

  • Ora, M., Murtola, M., Aho, S., & Oivanen, M. (2004). Hydrolytic reactions of 3′-N-phosphoramidate and 3′-N-thiophosphoramidate analogs of thymidylyl-3′,5′-thymidine. Organic & Biomolecular Chemistry, 2(4), 593–600. [Link]

  • Kaboudin, B., & Norouzi, F. (2009). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies. In Handbook of Modern Pharmaceutical Analysis (pp. 59-169). Academic Press. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Gyorgydeak, Z. (n.d.). Applications of 31P NMR in analytical chemistry. University of Debrecen. [Link]

  • Cumming, J. G., et al. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10(12), 7038-7065. [Link]

  • Singh, R. P., & An, H. (2018). Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates. Bioconjugate Chemistry, 29(12), 4050–4060. [Link]

  • Tembhare, E., Gupta, K. R., & Umekar, M. J. (2014). pH-rate profile for the degradation of PPD in aqueous solutions. ResearchGate. [Link]

  • Min, C., et al. (2018). Synthesis of Thiophosphates by Coupling of Phosphates with Bunte Salts under Mild Conditions. Synthesis, 50(10), 2027-2030. [Link]

  • Min, C., Zhang, R., Liu, Q., Lin, S., & Yan, Z. (2018). Synthesis of Thiophosphates by Coupling of Phosphates with Bunte Salts under Mild Conditions. Request PDF. [Link]

  • Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]

  • Oszczapowicz, J., & Ciszkowski, K. (1987). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Journal of the Chemical Society, Perkin Transactions 2, 663-667. [Link]

  • Milstien, S., & Fife, T. H. (1967). The hydrolysis of S-aryl phosphorothioates. Journal of the American Chemical Society, 89(23), 5820–5826. [Link]

  • Yoshinari, N., et al. (2017). Selective Crystallization of Linkage Isomers, [RhIII(NCS)(SCN)5]3− and [RhIII(SCN)6]3−, and Their Thermal Stability in Solid States. Inorganic Chemistry, 56(1), 584-590. [Link]

  • Zarei, M., & Jarrahpour, A. (2021). Sulfur- and DABCO-Promoted Reaction between Alkylidene Rhodanines and Isothiocyanates. ACS Omega, 6(38), 24898–24905. [Link]

  • Laurita, G., et al. (2017). Synthesis and structural characterization of the alkali thiophosphates Na2P2S6, Na4P2S6, K4P2S6, and Rb4P2S6. Request PDF. [Link]

  • Agilent. (n.d.). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol tetrakis. Agilent. [Link]

  • Autrey, S. T., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(5), 399–412. [Link]

  • Brown, A. D., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(20), 10456–10463. [Link]

  • Li, N., et al. (2018). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Chromatography B, 1092, 257-265. [Link]

  • Loeppky, R. N., et al. (2011). Kinetics and mechanism of S-nitrosothiol acid-catalyzed hydrolysis: sulfur activation promotes facile NO+ release. Journal of the American Chemical Society, 133(14), 5349–5361. [Link]

  • Roy, S., et al. (2019). Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR. New Journal of Chemistry, 43(1), 227-236. [Link]

  • Agilent. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Agilent. [Link]

  • Wang, Y., et al. (2019). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Nitric Oxide, 90, 1-9. [Link]

  • Xia, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. [Link]

  • Whitesides, G. M., & Krishnamurthy, R. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate. [Link]

  • Hoffmann, R., & Li, J. (1991). STUDIES OF THE LINKAGE AND BONDING OF TRIATOMICS IN TRANSITION METAL COMPLEXES. PART 2. NCS. Theochem, 234, 111-130. [Link]

  • Wikipedia. (n.d.). Thiophosphate. Wikipedia. [Link]

  • Stawinski, J., & Kraszewski, A. (2002). Novel Approach to the Synthesis of S-Alkyl Phosphorothioates. Zeitschrift für Naturforschung B, 57(6), 725-730. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Source file not available for direct linking].
  • Jian, J., et al. (2021). pKa Values for Thiophenols 1-7. ResearchGate. [Link]

  • PubChem. (n.d.). Thiophosphate. PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to Understanding and Quantifying the Aqueous Solubility of S-(2-Amidinoethyl)thiophosphate

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the aqueous solubility of S-(2-Amidinoethyl)thiophosphate. Moving beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, measure, and interpret the aqueous solubility of S-(2-Amidinoethyl)thiophosphate. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles and provides a robust, self-validating experimental strategy. Our focus is on the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply understood.

Introduction: Chemical Structure as a Predictor of Behavior

S-(2-Amidinoethyl)thiophosphate is a molecule of interest due to its distinct functional groups: a thiophosphate moiety and an amidino group. An initial analysis of this structure is critical for predicting its behavior in aqueous environments.

  • The Thiophosphate Group: The replacement of an oxygen atom with a sulfur atom in the phosphate group alters its electronic properties and susceptibility to hydrolysis. Thiophosphates are generally weak acids.

  • The Amidino Group: The amidino group (-C(=NH)NH2) is strongly basic and will be protonated (cationic) at physiological pH. The pKa of the amidinium ion is typically in the range of 12-13, meaning it will carry a positive charge across the entire physiologically relevant pH range.

This dual nature—a potentially anionic acid and a permanently cationic base—classifies S-(2-Amidinoethyl)thiophosphate as a zwitterionic compound. Its solubility is therefore expected to be highly dependent on the pH of the aqueous medium, exhibiting a characteristic U-shaped pH-solubility profile with a minimum at its isoelectric point.

The Theoretical Bedrock: Factors Governing Solubility

A robust experimental design is built upon a solid theoretical foundation. The solubility of an ionizable compound like S-(2-Amidinoethyl)thiophosphate in a buffered aqueous solution is not a single value but a multi-variable function.

2.1 The Henderson-Hasselbalch Equation and pH-Partitioning

The Henderson-Hasselbalch equation is the cornerstone for understanding how pH dictates the ionization state, and thus the solubility, of a compound. For a basic group like the amidine, the equation is:

pH = pKa + log([B]/[BH+])

Where [B] is the concentration of the neutral base and [BH+] is the concentration of the protonated, cationic form. For S-(2-Amidinoethyl)thiophosphate, the amidino group will be almost entirely in the [BH+] form at any pH below 10. The thiophosphate group, being acidic, will exist in equilibrium between its protonated (neutral) and deprotonated (anionic) states, governed by its own pKa. The interplay between these two ionizable centers will dictate the net charge of the molecule and its interaction with water, directly influencing solubility.

2.2 Buffer Species and Ionic Strength

The choice of buffer is not trivial. Buffer components can interact with the analyte in several ways:

  • Specific Ion Effects: Certain buffer ions may form less soluble salts with the compound of interest. For example, phosphate buffers could potentially form a less soluble salt with the cationic amidinium group.

  • Ionic Strength: The total concentration of ions in the solution (ionic strength) affects the activity of the solute. According to the Debye-Hückel theory, increasing ionic strength can increase the solubility of ionic compounds by better shielding the constituent ions. Therefore, it is crucial to report the ionic strength of the buffer used in any solubility determination.

2.3 The Importance of Solid-State Properties

The measured solubility value is meaningful only if it represents the equilibrium between the dissolved solute and a defined solid phase. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on solubility, as different polymorphs will have different lattice energies to overcome. It is best practice to characterize the solid material both before and after the solubility experiment (e.g., using XRPD, DSC) to ensure that no phase transformation has occurred.

Experimental Workflow: A Validating Protocol for Thermodynamic Solubility

The gold standard for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility. The following protocol is designed to be a self-validating system.

3.1 Diagram of the Experimental Workflow

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis & Confirmation Compound Characterize Solid (XRPD, DSC) Slurry Create Slurry: Excess Solid in Buffer Compound->Slurry Buffers Prepare & Verify Buffers (pH, Ionic Strength) Buffers->Slurry Analytical Develop & Validate Analytical Method (HPLC) Dilute Dilute & Quantify (Validated HPLC) Analytical->Dilute Equilibrate Equilibrate (e.g., 24-72h, controlled T) Slurry->Equilibrate Sample Sample Supernatant Equilibrate->Sample Filter Filter Immediately (e.g., 0.22 µm PVDF) Sample->Filter pH_Final Measure Final pH Sample->pH_Final Filter->Dilute Confirm Confirm Solid Phase (Post-experiment XRPD) Dilute->Confirm pHSolubilityProfile cluster_axis cluster_anno Y_Axis log(Solubility) X_Axis X_Axis Y_Axis->X_Axis X_Axis_Label pH X_Axis->X_Axis_Label p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 anno1 Cationic species dominates solubility anno2 Isoelectric Point (Minimum Solubility) anno3 Anionic species dominates solubility

Caption: Expected pH-Solubility Profile for a Zwitterionic Compound.

This profile visually demonstrates how the net charge on the molecule dictates its solubility. At low pH, the cationic amidinium group ensures high solubility. At high pH, the deprotonated anionic thiophosphate group drives solubility. At the isoelectric point, where the net charge is close to zero, intermolecular interactions are maximized, and solubility is at its minimum.

Conclusion: From Data to Knowledge

Determining the aqueous solubility of S-(2-Amidinoethyl)thiophosphate is a multi-faceted task that requires more than just a protocol; it demands a deep understanding of the interplay between the compound's structure, the solution's properties, and the solid state. By following the principles and the robust, self-validating workflow outlined in this guide, researchers can generate high-quality, reliable solubility data. This data is fundamental for advancing research and development, from designing biochemical assays to formulating effective and stable pharmaceutical products.

References

  • Title: The pKa of the Guanidinium Group Source: Journal of the American Chemical Society URL: [Link]

  • Title: Henderson-Hasselbalch Equation Source: Chemistry LibreTexts URL: [Link]

  • Title: Debye-Hückel Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: The Importance of Solid-State Characterization for Pharmaceutical Materials Source: American Pharmaceutical Review URL: [Link]

Exploratory

A Senior Application Scientist's Guide to the Biotransformation of Amifostine (S-(2-Amidinoethyl)thiophosphate) to its Active Thiol, WR-1065

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Amifostine, an organic thiophosphate, stands as a critical cytoprotective agent, shielding normal tissues from...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine, an organic thiophosphate, stands as a critical cytoprotective agent, shielding normal tissues from the cytotoxic effects of chemotherapy and radiation.[1] Its clinical utility, however, is not inherent to the parent molecule. Amifostine is a prodrug that must undergo a crucial biotransformation to exert its protective effects.[1][2] This guide provides a comprehensive technical overview of this activation process, focusing on the conversion of S-(2-Amidinoethyl)thiophosphate (Amifostine, WR-2721) into its pharmacologically active free thiol metabolite, WR-1065. We will explore the enzymatic catalysis, the biochemical basis for selective tissue protection, the pharmacokinetics of the parent compound and its active metabolite, and detailed protocols for studying this biotransformation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of amifostine's mechanism of action.

Introduction: The Prodrug Concept in Cytoprotection

In the landscape of cancer therapy, a significant challenge lies in maximizing the cytotoxic impact on malignant cells while minimizing collateral damage to healthy tissues. Amifostine (Ethyol®) was developed to meet this challenge, receiving FDA approval for reducing cumulative renal toxicity from cisplatin and mitigating radiation-induced xerostomia.[3] The core of its efficacy and, importantly, its safety profile, lies in its nature as a prodrug.[2] The parent compound, a phosphorylated aminothiol, is biologically inert and requires metabolic activation to become the potent cytoprotectant, WR-1065.[1] This enzymatic conversion is the linchpin of its mechanism, providing a basis for the selective protection of normal tissues over tumors, a phenomenon critical to its clinical value.[2][4]

The Molecular Players: Substrate and Enzyme

The biotransformation of amifostine is a classic example of enzyme-substrate interaction, defined by the specific chemical properties of both the prodrug and the catalyzing enzyme.

Substrate: S-(2-Amidinoethyl)thiophosphate (Amifostine)

Amifostine is an organic thiophosphate, a class of organophosphorus compounds where a sulfur atom replaces one of the oxygen atoms in the phosphate moiety.[5] In its prodrug form, the thiol group—essential for its protective activity—is masked by a phosphate group. This phosphorylation renders the molecule unable to act as a free radical scavenger until the phosphate is removed.

The Catalyst: Alkaline Phosphatase (ALP)

The enzyme responsible for activating amifostine is Alkaline Phosphatase (ALP), a ubiquitous membrane-bound glycoprotein.[3][6]

  • Function: ALPs are hydrolase enzymes that remove phosphate groups from a wide variety of molecules, including nucleotides and proteins.[7] This process is known as dephosphorylation.

  • Structure and Cofactors: ALPs are dimeric metalloenzymes, meaning they consist of two identical protein subunits.[6][8] Their catalytic activity is critically dependent on metal ions, specifically two Zn²⁺ ions and one Mg²⁺ ion per monomer, which are located in the active site.[6][8]

  • Location and pH Optimum: As their name suggests, ALPs function optimally at alkaline pH levels.[8] They are found anchored to the outer surface of cell membranes in various tissues, with particularly high concentrations in the liver, bones, kidneys, and intestines.[6][9]

Mechanism of Biotransformation: A Pathway of Selective Activation

The conversion of amifostine to WR-1065 is a hydrolytic reaction catalyzed by membrane-bound ALP. The enzyme cleaves the terminal phosphate group, unmasking the free sulfhydryl (thiol) group and generating the active metabolite, WR-1065.[2][3]

Biotransformation cluster_products Amifostine Amifostine (S-(2-Amidinoethyl)thiophosphate) [Prodrug] WR1065 WR-1065 (Active Thiol Metabolite) Amifostine->WR1065 Alkaline Phosphatase (ALP) + H₂O Pi Inorganic Phosphate (Pi)

Figure 1: Enzymatic dephosphorylation of Amifostine to WR-1065.
The Cornerstone of Clinical Utility: Selective Activation

The genius of amifostine's design lies in its ability to be preferentially activated in normal tissues, thereby concentrating its protective effects where they are needed most.[1] This selectivity is not a property of the drug itself, but rather a consequence of the physiological differences between healthy and malignant tissues.[4]

  • Differential ALP Activity: Normal tissues, particularly those lining capillaries, possess significantly higher concentrations of membrane-bound alkaline phosphatase compared to most tumor cells.[1][10][11] This leads to more efficient and rapid conversion of amifostine to WR-1065 in the vicinity of healthy cells.

  • Influence of Microenvironment pH: The enzymatic activity of ALP is highly pH-dependent, with optimal function occurring at a physiological pH of approximately 7.4, characteristic of normal tissues.[1][4] In contrast, the microenvironment of solid tumors is often acidic, which inhibits ALP activity and reduces the local production of the active WR-1065 metabolite.[1]

  • Vascularity: Normal tissues generally have better vascularization than tumors, allowing for more efficient delivery of the prodrug to the sites of high ALP activity.[3]

Selective_Activation cluster_normal Normal Tissue cluster_tumor Tumor Tissue Normal_Vessel Well-vascularized Normal_pH Physiological pH (~7.4) Normal_Vessel->Normal_pH Normal_ALP High ALP Activity Normal_pH->Normal_ALP High_WR1065 High [WR-1065] (Cytoprotection) Normal_ALP->High_WR1065 Tumor_Vessel Poorly-vascularized Tumor_pH Acidic pH (<7.0) Tumor_Vessel->Tumor_pH Tumor_ALP Low ALP Activity Tumor_pH->Tumor_ALP Low_WR1065 Low [WR-1065] (No Protection) Tumor_ALP->Low_WR1065 Amifostine Amifostine Administration Amifostine->Normal_Vessel Amifostine->Tumor_Vessel

Figure 2: The basis for selective cytoprotection in normal versus tumor tissues.

Pharmacokinetics of Amifostine and its Metabolites

Understanding the pharmacokinetic profile of amifostine and WR-1065 is essential for optimizing its clinical administration. The prodrug is characterized by rapid clearance from the bloodstream, largely driven by its swift enzymatic conversion to WR-1065.[12] The active metabolite, WR-1065, is then quickly taken up by tissues, where it can exert its protective effects.[12] It is further metabolized into disulfide forms, which may serve as an exchangeable reservoir of the active thiol.[12]

ParameterAmifostine (i.v.)WR-1065 (i.v.)Amifostine (s.c.)WR-1065 (s.c.)Reference
Tmax (minutes) 663528[13]
Cmax (ng/mL) 11,4182,2293,5571,362[13]
Terminal Half-life ~0.8 hours~7.3 hours (final)79 minutes31 minutes[12][13]
Clearance 1.87 L/min13.7 L/min1.68 L/min8.0 L/min[13]

Table 1: Comparative pharmacokinetic parameters of Amifostine and its active metabolite WR-1065 following intravenous (i.v.) and subcutaneous (s.c.) administration. Data compiled from multiple studies. Note that half-life values can vary based on the pharmacokinetic model used; amifostine's half-life is often cited as being very short (~9 minutes).[4][12][13]

Experimental Protocols for Studying Biotransformation

For researchers investigating amifostine, robust and validated protocols are necessary to accurately quantify its conversion and measure its presence in biological systems.

Protocol 1: In Vitro Enzymatic Assay of Amifostine Dephosphorylation

This protocol provides a framework for measuring the rate of WR-1065 formation from amifostine using purified alkaline phosphatase.

Objective: To quantify the kinetics of ALP-mediated amifostine conversion.

Methodology:

  • Reagent Preparation:

    • Amifostine Stock Solution: Prepare a concentrated stock (e.g., 100 mM) in ultrapure water.

    • Alkaline Phosphatase (ALP): Use a commercially available purified ALP (e.g., from bovine intestinal mucosa). Prepare a working stock solution in a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).

    • Reaction Buffer: 100 mM Tris-HCl, 1 mM MgCl₂, pH 8.5.

    • Quenching/Derivatization Solution: 10 mM N-ethylmaleimide (NEM) in 50% acetonitrile / 50% water with 0.1% formic acid. NEM stabilizes the newly formed thiol group of WR-1065 for analysis.[14]

  • Enzymatic Reaction:

    • Pre-warm the reaction buffer to 37°C.

    • In a microcentrifuge tube, combine the reaction buffer and amifostine solution to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding a specific amount of ALP (e.g., 1-5 units). The final reaction volume can be 100-200 µL.

    • Incubate at 37°C.

  • Time-Point Sampling & Quenching:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately add the aliquot to a tube containing a larger volume (e.g., 180 µL) of the ice-cold Quenching/Derivatization Solution. This stops the reaction and stabilizes the product.

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated enzyme.

    • Analyze the supernatant using HPLC with electrochemical or fluorescence detection as described in Protocol 2.

  • Data Analysis:

    • Generate a standard curve for WR-1065.

    • Plot the concentration of WR-1065 formed over time to determine the initial reaction velocity.

    • Enzyme kinetics (Km, Vmax) can be calculated by varying the substrate concentration.[15]

Protocol_1_Workflow start Reagent Preparation (Amifostine, ALP, Buffers) setup Set up Reaction Mixture (Buffer + Amifostine at 37°C) start->setup initiate Initiate Reaction (Add ALP) setup->initiate incubate Incubate at 37°C initiate->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction & Derivatize Thiol with NEM sampling->quench analyze Analyze by HPLC quench->analyze end Calculate Reaction Rate analyze->end

Figure 3: Workflow for the in vitro enzymatic assay of Amifostine conversion.
Protocol 2: Quantification of Amifostine and WR-1065 in Biological Matrices

This protocol outlines a method for measuring amifostine and WR-1065 levels in plasma, a common requirement for pharmacokinetic studies.

Objective: To accurately measure amifostine and WR-1065 concentrations in plasma samples.

Methodology:

  • Blood Collection & Plasma Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

    • Immediately place tubes on ice. The stability of thiols is critical.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Immediately process the plasma or store at -80°C.

  • Sample Derivatization and Protein Precipitation:

    • To a known volume of plasma (e.g., 100 µL), add an equal volume of a derivatizing agent solution (e.g., 10 mM N-ethylmaleimide in water) to stabilize WR-1065.

    • Vortex and incubate briefly.

    • Add 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.

  • HPLC Analysis:

    • Transfer the clear supernatant to an HPLC vial.

    • Inject the sample onto an HPLC system equipped with electrochemical or fluorescence detection.[10][16]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 20 mM Sodium Phosphate, pH 2.5.

      • Mobile Phase B: Acetonitrile.

      • Gradient: A linear gradient from 5% B to 40% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Detection: Electrochemical detector with a glassy carbon electrode set at an appropriate potential (e.g., +0.8 V).

  • Quantification:

    • Prepare calibration standards of amifostine and WR-1065 (derivatized) in a control matrix (e.g., blank plasma).

    • Construct a standard curve by plotting the peak area ratio (analyte/internal standard) versus concentration.

    • Determine the concentrations in unknown samples from the calibration curve.

The Multifaceted Protective Mechanisms of WR-1065

Once formed, the active thiol WR-1065 protects normal cells through a variety of mechanisms.[1]

  • Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and chemotherapy, neutralizing them before they can damage critical cellular components like DNA, lipids, and proteins.[1][2]

  • DNA Repair and Protection: WR-1065 can donate a hydrogen atom to repair damaged DNA radicals, effectively reversing initial lesions.[1] It can also stabilize chromatin structure and enhance DNA repair pathways.[1][17]

  • Modulation of Cellular Processes: The metabolite has been shown to influence key signaling pathways. It can activate the tumor suppressor p53, leading to cell cycle arrest and allowing more time for DNA repair.[18] It can also protect cells from undergoing apoptosis (programmed cell death).[19]

  • Induction of Hypoxia: WR-1065 can induce a state of transient, localized hypoxia (low oxygen) in normal tissues, which makes them less sensitive to the damaging effects of ionizing radiation.[1]

WR1065_MoA cluster_mechanisms Mechanisms of Cytoprotection WR1065 WR-1065 (Active Thiol) Scavenging Free Radical Scavenging WR1065->Scavenging DNARepair DNA Protection & Repair WR1065->DNARepair Hypoxia Induction of Transient Hypoxia WR1065->Hypoxia CellCycle Cell Cycle Modulation (e.g., p53 activation) WR1065->CellCycle Outcome Protection of Normal Tissues from Chemo/Radiation Toxicity Scavenging->Outcome DNARepair->Outcome Hypoxia->Outcome CellCycle->Outcome

Figure 4: The multiple mechanisms through which WR-1065 exerts its cytoprotective effects.

Conclusion and Future Perspectives

The biotransformation of amifostine to its active thiol, WR-1065, by alkaline phosphatase is a textbook example of targeted prodrug activation. This enzymatic step is not merely a metabolic footnote; it is the central pillar upon which the drug's selective cytoprotective efficacy rests. By exploiting the inherent physiological differences between normal and cancerous tissues, this system delivers a potent scavenger and DNA repair agent precisely where it is needed, sparing healthy cells from the ravages of anticancer therapies.

For researchers and drug developers, a thorough understanding of this pathway is paramount. It informs the design of administration schedules, provides a rationale for patient selection, and opens avenues for future innovation. Future research may focus on developing second-generation aminothiols with improved oral bioavailability, longer half-lives, or even greater selectivity in their activation. Furthermore, exploring methods to modulate ALP activity in specific tissues could offer a new frontier in enhancing the therapeutic index of not only amifostine but also other prodrugs activated by a similar mechanism. The principles learned from amifostine's biotransformation will continue to be a valuable paradigm in the ongoing quest for safer and more effective cancer treatments.

References

  • Korst, A. E., Boven, E., van der Vijgh, W. J., & Pinedo, H. M. (1998). Pharmacokinetics of amifostine and its metabolites in patients. European Journal of Cancer, 34(9), 1347-1352. [Link]

  • Stewart, C. F., Iacono, L. C., Chism, J., O'Shaughnessy, M. A., & Fouladi, M. (2010). Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma. Clinical Cancer Research, 16(3), 1049-1057. [Link]

  • Plasswilm, L., Wilder, D., Scheulen, M., Glocker, S., Bamberg, M., Seeber, S., & Hilger, R. (2002). Pharmacokinetics of Amifostine, WR-1065 and the Disulfid Metabolites: Subcutaneous vs. Intravenous Administration. Onkologie, 25(6), 593-594. [Link]

  • Lehne, R. A. (2007). Supportive Care Agents. In Pharmacology for Nursing Care. (Content available through various educational platforms on antineoplastic therapy principles).
  • Patsnap. (2024). What is the mechanism of Amifostine? Patsnap Synapse. [Link]

  • Gallo, J. M., & Grdina, D. J. (2004). Tissue Levels of WR-1065, the Active Metabolite of Amifostine (Ethyol®), Are Equivalent following Intravenous or Subcutaneous Administration in Cynomolgus Monkeys. Oncology, 67(3-4), 285-291. [Link]

  • Clinigen. (2016). Prevention of Toxicities by Cytoprotection: The Role of Amifostine in the Supportive Care of Cancer for Patients with Head and Neck Cancer. Clinigen. [Link]

  • Stewart, C. F. (2023). Data from Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma. Figshare. [Link]

  • Singh, V. K., & Seed, T. M. (2019). The efficacy and safety of amifostine for the acute radiation syndrome. Expert Opinion on Drug Safety, 18(10), 919-931. [Link]

  • Ramakrishnan, N., Wolfe, D. J., & Catravas, G. N. (2004). WR-1065, the active form of amifostine, protects HL-60 cells but not peripheral blood mononuclear cells from radiation and etoposide-induced apoptosis. International Journal of Radiation Oncology, Biology, Physics, 59(3), 844-851. [Link]

  • Dziegielewski, J., Sram, A. T., & Grdina, D. J. (2008). Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells. Radiation Research, 170(6), 772-779. [Link]

  • Weger, W., et al. (2018). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 14, 294-305. [Link]

  • Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline phosphatase: an overview. Indian Journal of Clinical Biochemistry, 29(3), 269-278. [Link]

  • Sharma, U., Pal, D., & Prasad, R. (2014). Alkaline Phosphatase: An Overview. Indian Journal of Clinical Biochemistry, 29(3), 269-278. [Link]

  • Whyte, M. P. (2010). Physiological role of alkaline phosphatase explored in hypophosphatasia. Annals of the New York Academy of Sciences, 1192, 190-200. [Link]

  • Synapse, P. (2024). What are Alkaline phosphatase modulators and how do they work?. Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Organothiophosphate. Wikipedia. [Link]

  • Longdom Publishing. (2023). The Role of Enzyme Kinetics in Conversion of Substrate into Products and its Mechanisms in Influencing Enzyme Activity. Journal of Biochemistry and Molecular Biology. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for hydrolysis of S-(2-Amidinoethyl)thiophosphate to thiol

Application Note: Controlled Hydrolysis Strategies for S-(2-Amidinoethyl)thiophosphate and Related Phosphorothioates Executive Summary This guide details the protocols for the conversion of S-(2-Amidinoethyl)thiophosphat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Hydrolysis Strategies for S-(2-Amidinoethyl)thiophosphate and Related Phosphorothioates

Executive Summary

This guide details the protocols for the conversion of S-(2-Amidinoethyl)thiophosphate (and structurally related phosphorothioates like Amifostine/WR-2721) into their active free thiol forms. These molecules function as "caged" thiols; the phosphorothioate (


) bond is chemically stable under normal storage conditions but can be cleaved to release a reactive sulfhydryl group.

This dephosphorylation is critical for applications requiring radioprotection, free-radical scavenging, or site-specific protein modification. We present two validated methodologies: Enzymatic Hydrolysis (using Alkaline Phosphatase for physiological compatibility) and Acidic Hydrolysis (for analytical quantification).

Scientific Background & Mechanism

The Phosphorothioate Stability Paradox

The S-phosphorylated motif (


) is unique because the 

bond is thermodynamically weaker than a

bond but kinetically stable against spontaneous hydrolysis at neutral pH. This stability allows these compounds to circulate as prodrugs (e.g., Amifostine) until activated.
Hydrolysis vs. Rearrangement (Critical Alert)

Researchers must be aware of a competing intramolecular reaction. Under basic conditions (pH > 9) without an enzyme, S-(2-aminoalkyl) phosphorothioates can undergo an


 rearrangement, migrating the phosphate to the amine rather than releasing the thiol.
  • Desired Reaction (Hydrolysis):

    
    
    
  • Undesired Side Reaction (Rearrangement):

    
     (often followed by oxidation).
    

Therefore, controlled Enzymatic or Acidic hydrolysis is required to ensure high yields of the free thiol.

Visualization: Reaction Pathways

The following diagram illustrates the activation pathways and the potential risk of basic rearrangement.

G Prodrug S-(2-Amidinoethyl) thiophosphate (Inactive) ALP Alkaline Phosphatase (pH 8.0, 37°C) Prodrug->ALP Acid Acid Hydrolysis (HCl, Heat) Prodrug->Acid Base Strong Base (pH > 9, No Enzyme) Prodrug->Base Thiol Active Thiol (R-SH) + Phosphate ALP->Thiol Enzymatic Cleavage Acid->Thiol Acid Catalysis Rearranged Phosphoramidate (Rearrangement Product) Base->Rearranged Intramolecular Migration Disulfide Disulfide Dimer (Oxidation Artifact) Thiol->Disulfide O2 Oxidation

Figure 1: Reaction pathways for phosphorothioates. Green paths indicate desired hydrolysis; dashed/red paths indicate side reactions.

Protocol A: Enzymatic Hydrolysis (Physiological)

Best for: Cell culture applications, protein labeling, and preparing "fresh" thiol under mild conditions.

Principle: Alkaline Phosphatase (ALP) is a non-specific phosphomonoesterase that efficiently cleaves the


 bond.[1][2]
Reagents Required
ComponentConcentrationRole
Substrate Stock10–50 mMDissolved in water or PBS. Prepare fresh.
Reaction Buffer100 mM Tris-HCl, pH 8.0Optimal pH for ALP activity.
MgCl₂5 mMEssential cofactor for ALP.
Alkaline Phosphatase10–20 Units/mLCatalyst (Bovine Intestinal or Shrimp ALP).
Quenching Agent10 mM EDTA or AcidStops reaction (if time-point analysis is needed).
Step-by-Step Procedure
  • Buffer Prep: Prepare 10 mL of Incubation Buffer (100 mM Tris-HCl pH 8.0, 5 mM MgCl₂). Note: Degas buffer with Nitrogen/Argon to prevent thiol oxidation.

  • Substrate Addition: Add S-(2-Amidinoethyl)thiophosphate to a final concentration of 1 mM (e.g., 10 µL of 100 mM stock into 990 µL buffer).

  • Enzyme Initiation: Add Alkaline Phosphatase (ALP) to a final concentration of 10 U/mL.

  • Incubation: Incubate at 37°C for 15–30 minutes.

    • Validation: The reaction is usually complete within 15 minutes for micromolar concentrations.

  • Usage: Use the solution immediately. The free thiol is prone to oxidation.

    • Optional: If storage is required, acidify to pH < 4 and store at -80°C under inert gas.

Protocol B: Acidic Hydrolysis (Analytical)

Best for: Total thiol quantification, chemical synthesis, or samples where enzymes interfere.

Principle: Protonation of the sulfur or phosphate oxygen weakens the


 bond, making it susceptible to nucleophilic attack by water.
Reagents Required
  • Acid: 1 M Hydrochloric Acid (HCl).

  • Neutralizer: 1 M NaOH (for pH adjustment after hydrolysis).

  • Inert Gas: Nitrogen or Argon stream.

Step-by-Step Procedure
  • Acidification: Dissolve the substrate in 1 M HCl (Final concentration ~1–5 mM).

  • Hydrolysis: Heat the sample at 90°C for 10–15 minutes in a sealed vial.

    • Critical: Flush the headspace with Nitrogen before sealing to prevent oxidation of the liberated thiol to a disulfide (R-S-S-R) during heating.

  • Cooling: Cool to room temperature on ice.

  • Neutralization: Slowly add an equimolar amount of NaOH (or dilute into a high-capacity buffer) to bring pH to 7.0–8.0 if immediate derivatization is planned.

Validation: Quantification via Ellman’s Assay

To confirm hydrolysis, quantify the released free thiol using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Workflow Diagram

Workflow Step1 1. Hydrolysis (Enzyme or Acid) Step2 2. Buffer Adjustment (Target pH 8.0) Step1->Step2 Release Thiol Step3 3. Add Ellman's Reagent (DTNB) Step2->Step3 Prepare for Detection Step4 4. Incubate (15 min, RT) Step3->Step4 Reaction Step5 5. Measure Absorbance (412 nm) Step4->Step5 Quantify TNB-

Figure 2: Validation workflow using Ellman's Reagent.

Protocol
  • Reagent: Dissolve 4 mg DTNB in 1 mL of 0.1 M Sodium Phosphate buffer (pH 8.0) containing 1 mM EDTA.[2][3][4]

  • Assay: Mix 50 µL of your hydrolyzed sample with 950 µL of DTNB solution.

  • Measure: Incubate 15 mins at RT. Read Absorbance at 412 nm .[4][5][6]

  • Calculate: Use the extinction coefficient of TNB²⁻ (

    
    ) to calculate thiol concentration.
    
    • 
       (assuming 1cm pathlength).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Thiol Yield Incomplete HydrolysisIncrease enzyme concentration or incubation time. Ensure pH is 8.0 (enzyme) or heat is sufficient (acid).
Low Thiol Yield Oxidation to DisulfideThe thiol oxidized immediately. Add TCEP (1 mM) to reduce disulfides back to thiols, or work under Argon.
High Background Spontaneous HydrolysisPrepare substrate stock immediately before use. Store powder desiccated at -20°C.
Precipitation Metal ContaminationAdd 1 mM EDTA to buffers (except during the enzymatic step if using metal-dependent enzymes, though ALP usually tolerates low EDTA or relies on added Mg).

References

  • Amifostine Hydrolysis Mechanism

    • Capizzi, R. L. (1996). "Amifostine: The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies." Seminars in Oncology.
    • Source: (Context: ALP hydrolysis of Amifostine).

  • General Phosphorothioate Chemistry

    • Chen, M., et al. (2008).[1][7][8] "Rearrangement of S-(2-aminoethyl) thiophosphates to N-(2-mercaptoethyl)phosphoramidates." Journal of Organic Chemistry.

    • Source: (Validates the rearrangement risk in base).

  • Ellman's Assay Protocol

    • Ellman, G. L.[4] (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics.

    • Source: (Standard industry protocol).

  • Alkaline Phosphatase Protocols

    • Sigma-Aldrich.
    • Source:

Sources

Application

Dosing guidelines for S-(2-Amidinoethyl)thiophosphate in murine models

Application Note: Optimized Dosing and Handling of S-(2-Amidinoethyl)thiophosphate (Amifostine/WR-2721) in Murine Models Abstract & Introduction S-(2-Amidinoethyl)thiophosphate, commonly known as Amifostine or WR-2721 ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Dosing and Handling of S-(2-Amidinoethyl)thiophosphate (Amifostine/WR-2721) in Murine Models

Abstract & Introduction

S-(2-Amidinoethyl)thiophosphate, commonly known as Amifostine or WR-2721 , is the gold-standard reference compound for radioprotection and cytoprotection studies. Unlike simple antioxidants, WR-2721 is a prodrug that requires enzymatic activation to exert its therapeutic effect.

This guide addresses the critical translational gap between chemical availability and biological efficacy. Inconsistent data in murine models often stems from three failures:

  • Incorrect Timing: Missing the peak window of the active metabolite (WR-1065).

  • Stability Issues: Hydrolysis of the prodrug ex vivo due to improper pH or temperature.

  • Dose-Toxicity Confusion: Failing to distinguish between the Maximum Tolerated Dose (MTD) and the effective radioprotective dose.

Mechanism of Action: The "Prodrug" Logic

Understanding the activation pathway is non-negotiable for experimental design. WR-2721 itself is cytologically inactive and cannot easily penetrate the cellular membrane in high concentrations due to its phosphate group.

  • Step 1 (Activation): Membrane-bound Alkaline Phosphatase (ALP) dephosphorylates WR-2721 into the active free thiol, WR-1065 .

  • Step 2 (Selectivity): Normal tissues (liver, kidney, salivary glands) express high levels of ALP and are well-vascularized (high pH), facilitating rapid uptake. Tumor environments are typically acidic and low in ALP, resulting in minimal conversion/uptake (The "Differential Protection" Principle).

  • Step 3 (Protection): WR-1065 scavenges free radicals (hydroxyl) and donates hydrogen atoms to repair DNA radicals.

Visualization: Cellular Activation Pathway

MOA cluster_membrane Cell Membrane Interface WR2721 WR-2721 (Prodrug) WR1065_Ext WR-1065 (Free Thiol - Extracellular) WR2721->WR1065_Ext Dephosphorylation ALP Alkaline Phosphatase (Membrane Bound) ALP->WR1065_Ext Catalyzes WR1065_Int WR-1065 (Intracellular Accumulation) WR1065_Ext->WR1065_Int Active Transport (Polyamine Transporter) ROS Ionizing Radiation / ROS (Hydroxyl Radicals) WR1065_Int->ROS Scavenging (H-Donation) DNA Genomic DNA (Protected) ROS->DNA Damage

Figure 1: Mechanism of Action. WR-2721 is converted to the active scavenger WR-1065 by Alkaline Phosphatase (ALP) at the cell membrane, preventing ROS-mediated DNA damage.

Dosing Guidelines

Route of Administration[1][2]
  • Intraperitoneal (IP): The standard for murine studies. It offers rapid absorption and high bioavailability.

  • Intravenous (IV): Possible (tail vein) but technically demanding for large cohorts; pharmacokinetics are faster (peak <10 min).

  • Oral (PO): Generally not recommended for standard benchmarking due to variable gastric emptying and lower bioavailability, requiring significantly higher doses (up to 2x IP dose).

Dose Ranges (Murine Models)

The "Effective Dose" is highly dependent on the "Challenge Dose" (Radiation Gy or Cisplatin mg/kg).

ApplicationDose (IP)FrequencyRationale
Lethal Radioprotection 400 - 500 mg/kg Single BolusRequired to protect against supralethal irradiation (>8 Gy). Approaches MTD.
Sub-lethal Protection 200 - 300 mg/kg Single BolusStandard for protecting against bone marrow suppression or mucositis (4-6 Gy).
Fractionated Therapy 25 - 75 mg/kg Daily (prior to IR)Used in multi-day radiation models to avoid cumulative toxicity while preserving tissue.
Chemotherapy Rescue 200 mg/kg Single BolusTypical dose prior to Cisplatin or Cyclophosphamide challenge.

Critical Toxicity Thresholds:

  • LD10 (Lethal Dose 10%): ~500 mg/kg (Strain dependent).

  • LD50 (Lethal Dose 50%): ~600–700 mg/kg.

  • Note: Female mice are often more sensitive to WR-2721 toxicity than males.

Timing (The "Golden Window")

The prodrug conversion time is the most critical variable.

  • Optimal Window: 30 minutes prior to irradiation/chemotherapy.[1][2][3]

  • Too Early (<15 min): Insufficient conversion to WR-1065; inadequate tissue accumulation.

  • Too Late (>60 min): Rapid clearance (half-life is short, <10 min in plasma, though tissue retention is longer). The free thiol oxidizes to disulfides, losing potency.

Preparation & Handling Protocol

Self-Validating Step: WR-2721 is a salt. If the solution is cloudy or yellow, the thiol has oxidized. Discard immediately.

Materials
  • WR-2721 (Amifostine) powder (Store at -20°C, desiccated).

  • Sterile 0.9% NaCl (Saline).[2] Do not use PBS (Phosphate buffers can inhibit ALP activity or alter prodrug equilibrium).

  • 0.22 µm Syringe Filter (PES or Nylon).

  • Aluminum foil (Light sensitive).

Step-by-Step Protocol
  • Calculation:

    • Calculate total mass required based on average mouse weight + 20% overage.

    • Example: 10 mice @ 25g, Dose 400 mg/kg.

    • Total Drug = (0.025 kg * 400 mg/kg) * 10 = 100 mg.

    • Prepare 120 mg to account for dead volume.

  • Solubilization (Fresh is Critical):

    • Weigh WR-2721 powder into a sterile tube.

    • Add sterile 0.9% NaCl to achieve a concentration of 20–50 mg/mL .

    • Why this concentration? To keep injection volumes reasonable (e.g., 200 µL for a 20g mouse).

    • Vortex gently until fully dissolved. The solution must be clear and colorless.

  • pH Check (Optional but Recommended):

    • Spot check pH. It should be near neutral (6.5–7.5).

    • Warning: Do not adjust pH with strong acids/bases as this may trigger hydrolysis.

  • Filtration:

    • Pass through a 0.22 µm syringe filter for sterility.

  • Administration:

    • Inject IP exactly 30 minutes before the radiation beam is turned on.

    • Clinical Sign of Success: Mice may exhibit "huddling" or lethargy 10–15 minutes post-injection due to transient hypotension. This confirms systemic absorption.

Visualization: Experimental Workflow

Workflow Start Start: Weigh WR-2721 (Protect from Light) Dissolve Dissolve in 0.9% NaCl (Target: 20-50 mg/mL) Start->Dissolve Check Visual Check: Clear & Colorless? Dissolve->Check Inject IP Injection (t = -30 min) Check->Inject Yes Discard Discard Solution (Oxidized) Check->Discard No (Yellow/Cloudy) Wait Wait 30 Minutes (Prodrug Conversion) Inject->Wait Irradiate Challenge (Irradiation / Chemo) Wait->Irradiate

Figure 2: Experimental Timeline. Strict adherence to the 30-minute pre-treatment window is required for maximal radioprotection.

Troubleshooting & FAQs

Q: Can I prepare the stock solution the day before? A: No. The free thiol metabolite can form even in the prodrug solution over time (hydrolysis), which then oxidizes to the inactive disulfide. Prepare immediately before use.

Q: My mice are dying immediately after injection. A: This is likely acute toxicity (hypotension/shock).

  • Check your math (mg/kg vs mg/mL).

  • Ensure the injection was not IV (if intended IP).

  • Reduce dose to 400 mg/kg if using 500 mg/kg.

Q: Can I use Amifostine to protect tumor xenografts? A: Generally, yes, because tumors usually have lower ALP activity and blood flow than normal tissue, meaning the tumor gets less protection. However, this must be validated for your specific tumor line.

References

  • Cassatt, D. R., et al. (2002). "Preclinical evaluation of amifostine as a radioprotector." Seminars in Oncology.

  • Yuhas, J. M. (1970). "Biological factors affecting the radioprotective efficiency of S-2-[3-aminopropylamino]ethylphosphorothioic acid (WR-2721): LD50(30) doses." Radiation Research.

  • FDA Label. (1995). "Ethyol (Amifostine) for Injection - Clinical Pharmacology." U.S. Food and Drug Administration.

  • Grdina, D. J., et al. (2002). "Radioprotective doses of amifostine provide little or no protection to tumor cells in mice." Seminars in Oncology.

  • Pamujula, S., et al. (2005). "Cellular delivery of the radioprotective agent amifostine." Journal of Pharmacy and Pharmacology.

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Enhancing the DNA Binding Affinity of S-(2-Amidinoethyl)thiophosphate-Modified Oligonucleotides

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals working with S-(2-Amidinoethyl)thiophosphate-modified o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with S-(2-Amidinoethyl)thiophosphate-modified oligonucleotides. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions (FAQs) to help you optimize the DNA binding affinity of your constructs and ensure the success of your experiments.

Introduction: Understanding the S-(2-Amidinoethyl)thiophosphate Modification

The S-(2-Amidinoethyl)thiophosphate modification represents a strategic design choice for oligonucleotides intended for high-affinity DNA binding. It combines two key chemical features:

  • The Phosphorothioate (PS) Backbone: Replacing a non-bridging oxygen atom with sulfur in the phosphate backbone confers significant resistance to nuclease degradation, thereby increasing the oligonucleotide's half-life in biological systems.[1][2][3] While this modification is crucial for stability, it can sometimes lead to a slight decrease in binding affinity compared to the native phosphodiester linkage and may increase non-specific protein binding.[4][5]

  • The S-(2-Amidinoethyl) Group: This novel moiety introduces a terminal amidinium group, which is protonated at physiological pH. This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate backbone of the target DNA, significantly enhancing binding affinity. The principle is analogous to the role of positively charged amino acid residues (like arginine and lysine) in natural DNA-binding proteins.

Optimizing the interplay between the PS backbone and the amidinoethyl group is critical for achieving high-affinity, specific, and stable DNA binding. This guide will walk you through the key considerations and experimental workflows to achieve this goal.

Part 1: Strategies for Enhancing DNA Binding Affinity

Optimizing the binding affinity of your modified oligonucleotide is a multi-faceted process involving chemical design, formulation, and environmental control.

FAQ: Enhancing Binding Affinity

Question: My S-(2-Amidinoethyl)thiophosphate oligonucleotide shows lower-than-expected binding. How can I improve its affinity?

Answer: Low binding affinity can stem from several factors. Consider a systematic approach to optimization, focusing on the oligonucleotide itself and the binding environment.

  • Optimize PS Linkage Density and Position:

    • The Rationale: While a full PS backbone provides maximum nuclease resistance, it introduces chirality at each phosphorus center, creating a mix of diastereomers.[5] This mixture can sometimes have a lower overall affinity than a pure phosphodiester backbone.

    • Troubleshooting Steps:

      • Strategic Placement: Instead of a full PS backbone, try incorporating PS linkages only at the 3' and 5' ends (3-5 linkages each). This protects against exonuclease degradation while minimizing potential affinity loss in the core binding region.[2]

      • Gapmer Design: If your application involves RNase H-mediated cleavage of a target RNA, a "gapmer" design with a central DNA/phosphodiester region flanked by modified wings (containing your S-(2-Amidinoethyl)thiophosphate modifications) can balance high affinity and enzymatic activity.[6]

  • Incorporate Additional Affinity-Enhancing Modifications:

    • The Rationale: Combining modifications can have synergistic effects. High-affinity nucleic acid analogs can compensate for any affinity loss from the PS backbone.[5]

    • Troubleshooting Steps:

      • 2' Sugar Modifications: Introduce 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), or 2'-Fluoro (2'-F) modifications to the ribose sugar. These promote a C3'-endo (RNA-like) sugar pucker, which pre-organizes the oligonucleotide into a conformation favorable for binding, thereby increasing affinity.[7]

      • Locked Nucleic Acids (LNA): Incorporate LNA monomers, which contain a methylene bridge between the 2'-oxygen and the 4'-carbon.[8] This "locks" the sugar in the ideal C3'-endo conformation, dramatically increasing binding affinity (ΔTm of +2 to +8 °C per modification).

  • Optimize Buffer and Formulation Conditions:

    • The Rationale: The binding interaction is highly sensitive to its chemical environment. Electrostatic interactions, which are key for the amidino group, are particularly dependent on ionic strength.[9]

    • Troubleshooting Steps:

      • Salt Concentration: Systematically vary the concentration of monovalent (e.g., NaCl, KCl) and divalent (e.g., MgCl₂) cations. Start with a lower salt concentration (e.g., 50-100 mM NaCl) to maximize the electrostatic attraction between the positively charged amidino group and the DNA backbone. Be aware that very low salt can promote non-specific binding.

      • pH: Ensure the buffer pH is maintained between 7.0 and 8.0. The amidinium group's positive charge is stable in this range. Significant deviations can alter its protonation state and reduce binding.

      • Formulation: For in vivo applications, consider formulation with lipid-based nanocarriers. Encapsulating the oligonucleotide can protect it and facilitate delivery, effectively increasing its local concentration at the target site.[6][]

Workflow for Optimizing Oligonucleotide Design

G cluster_0 Design & Synthesis cluster_1 Modification & Optimization cluster_2 Analysis & Validation Define_Target Define DNA Target Sequence Initial_Design Initial Oligo Design (S-Amidinoethyl-PS) Define_Target->Initial_Design PS_Optimization Optimize PS Linkage (End-capping vs. Full) Initial_Design->PS_Optimization Add_Mods Add 2' Mods / LNA for Higher Affinity PS_Optimization->Add_Mods Binding_Assay Perform Binding Assay (EMSA, SPR, ITC) Add_Mods->Binding_Assay Data_Analysis Analyze Kd, Kon/Koff Binding_Assay->Data_Analysis Data_Analysis->PS_Optimization Iterate if needed Final_Construct Final Optimized Construct Data_Analysis->Final_Construct G Start Low/No Binding Signal? Check_Reagents Are Reagents Intact? Start->Check_Reagents Check_Buffer Is Buffer Optimal? Check_Reagents->Check_Buffer No (Degraded) [Remake/Repurify] Check_Reagents->Check_Buffer Yes Check_Conc Are Concentrations Correct? Check_Buffer->Check_Conc No [Optimize Salt/pH] Check_Buffer->Check_Conc Yes Success Binding Signal Observed Check_Conc->Success No [Increase Concentration] Check_Conc->Success Yes Failure Consult Specialist

Caption: A simplified troubleshooting flowchart for binding assays.

References
  • Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Springer Nature Experiments. [Link]

  • 5' Thiophosphate Oligonucleotide Modification. Bio-Synthesis Inc. [Link]

  • SSB Binding to ssDNA Using Isothermal Titration Calorimetry. National Institutes of Health (PMC). [Link]

  • Surface plasmon resonance assays of DNA-protein interactions. PubMed. [Link]

  • Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity. The University of Rhode Island, College of Pharmacy. [Link]

  • Binding kinetics of DNA-protein interaction using surface plasmon resonance. Protocols.io. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Chemical modification and formulation strategies for delivery of oligonucleotide drugs. ResearchGate. [Link]

  • Glen Report 2-12: Modification of Oligonucleotides - An Update. Glen Research. [Link]

  • An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. National Institutes of Health (PMC). [Link]

  • Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides. Protocols.io. [Link]

  • An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides. JoVE. [Link]

  • Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. ResearchGate. [Link]

  • Enhanced Affinity of Racemic Phosphorothioate DNA With Transcription Factor SATB1 Arising From Diastereomer-Specific Hydrogen Bonds and Hydrophobic Contacts. PubMed. [Link]

  • Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides. National Institutes of Health. [Link]

  • The high binding affinity of phosphorothioate-modified oligomers for Ff gene 5 protein is moderated by the addition of C-5 propyne or 2′-O-methyl modifications. National Institutes of Health (PMC). [Link]

  • Phosphorothioate Modification Service. Creative Biolabs. [Link]

  • Surface Plasmon Resonance Assay Services. Reaction Biology. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link]

  • EMSA (Electrophoretic Mobility Shift Assay). University of Pennsylvania. [Link]

  • Electrophoretic Mobility Shift Assay Guide. LI-COR Biosciences. [Link]

  • Optimizing Oligonucleotide Drug Products: Strategies for Formulation, Lyophilization, and Fill Finish Processes. Sharp Services. [Link]

  • Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. ResearchGate. [Link]

  • In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages. Oxford Academic, Nucleic Acids Research. [Link]

  • Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Bioengineering and Biotechnology. [Link]

  • The environment of amide groups in protein-ligand complexes: H-bonds and beyond. PubMed. [Link]

  • Labeling of DNA via rearrangement of S-2-aminoethyl phosphorothioates to N-(2-mercaptoethyl)phosphoramidates. ResearchGate. [Link]

  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. National Institutes of Health (PMC). [Link]

  • Nicking mechanism underlying the DNA phosphorothioate-sensing antiphage defense by SspE. National Institutes of Health (PMC). [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? ResearchGate. [Link]

  • Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. National Institutes of Health (PMC). [Link]

  • Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry. National Institutes of Health (PMC). [Link]

  • Nature of amide carbonyl--carbonyl interactions in proteins. PubMed. [Link]

  • Synthesis of phosphorothioates using thiophosphate salts. National Institutes of Health (PMC). [Link]

  • Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. MDPI. [Link]

  • Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. MDPI. [Link]

  • Synthesis and properties of 2-S-(N,N-dialkylamino)ethyl)thio-1,3,2-dioxaphosphorinane 2-oxide and of the corresponding quaternary derivatives as potential nontoxic antiglaucoma agents. PubMed. [Link]

  • Troubleshooting Guide. Willowfort. [Link]

  • Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. [Link]

  • Structural and Functional Analysis of DndE Involved in DNA Phosphorothioation in the Haloalkaliphilic Archaea Natronorubrum bangense JCM10635. National Institutes of Health (PMC). [Link]

Sources

Troubleshooting

Technical Support Hub: Purification of S-(2-Amidinoethyl)thiophosphate

Topic: Purification & Handling of S-(2-Amidinoethyl)thiophosphate (and related Amino-alkyl thiophosphates) Document ID: TS-WR-PUR-001 Last Updated: 2026-02-26 Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of S-(2-Amidinoethyl)thiophosphate (and related Amino-alkyl thiophosphates) Document ID: TS-WR-PUR-001 Last Updated: 2026-02-26

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

S-(2-Amidinoethyl)thiophosphate belongs to a class of radioprotective agents (similar to Amifostine/WR-2721) characterized by a zwitterionic structure: a cationic amidine group and an anionic thiophosphate group.

The Purification Challenge:

  • Water Solubility: The compound is highly polar and water-soluble, making standard organic extraction (e.g., DCM, Ethyl Acetate) impossible.

  • Inorganic Salt Contamination: The synthesis (typically alkyl halide + sodium thiophosphate) generates massive amounts of inorganic halide salts (NaCl/NaBr) and unreacted sodium thiophosphate (

    
    ).
    
  • Acid Lability: The P-S bond is acid-sensitive. Exposure to low pH (< 4.0) or high heat triggers rapid hydrolysis to the free thiol, which subsequently oxidizes to insoluble disulfides.

This guide details the Solvent Fractionation Method , the industry-standard protocol for separating organic thiophosphates from inorganic salts without triggering hydrolysis.

Core Protocol: Solvent Fractionation (Salt Removal)

This method utilizes the "Common Ion Effect" and differential solubility. Inorganic salts (NaCl,


) are insoluble in alcohols, whereas the organic thiophosphate zwitterion retains significant solubility in aqueous alcohols.
Reagents Required[1][4][5][6][7][9][10]
  • Solvent A: Deionized Water (Degassed,

    
    )
    
  • Solvent B: Methanol (HPLC Grade, Cold) or Ethanol (Absolute)

  • Solvent C: Acetone (for final crystallization)

  • Apparatus: Vacuum filtration setup, sintered glass funnel (Porosity 3 or 4).

Step-by-Step Workflow

Step 1: Dissolution of Crude Dissolve the crude reaction solid in the minimum amount of cold Deionized Water (


).
  • Technical Note: Do not use excess water. A ratio of 1:1 to 1:2 (w/v) is often sufficient. If the solution is too dilute, the subsequent alcohol addition will fail to precipitate the inorganic salts effectively.

Step 2: The "Crash" (Inorganic Salt Precipitation) Slowly add cold Methanol (or Ethanol) to the stirring aqueous solution.

  • Ratio: Target a final ratio of roughly 1:4 to 1:5 (Water:Alcohol).

  • Observation: A heavy white precipitate will form. This is primarily Sodium Chloride/Bromide and unreacted Sodium Thiophosphate.

  • Mechanism:[1][2][3][4][5] The dielectric constant of the solvent drops, forcing the highly ionic inorganic salts out of solution while the organic zwitterion remains dissolved.

Step 3: Filtration Rapidly filter the suspension through a sintered glass funnel.

  • Retentate (Solid): Inorganic Salts (Discard properly).

  • Filtrate (Liquid): Contains your Product (S-(2-Amidinoethyl)thiophosphate).

Step 4: Product Crystallization Transfer the filtrate to a clean flask. Add cold Acetone slowly until the solution becomes turbid (cloudy).

  • Store at

    
     (or 
    
    
    
    ) overnight.
  • The product will crystallize as a white solid (often as a hydrate or inner salt).

Step 5: Isolation Filter the new precipitate. Wash with cold Acetone and dry under high vacuum at room temperature.

  • Warning: Do not use heat for drying.

Visualization: The Purification Logic Flow

PurificationFlow Crude Crude Reaction Mix (Product + NaCl + Na3PO3S) Dissolve Dissolve in MINIMUM Cold Water (0-4°C) Crude->Dissolve Precip Add Cold Methanol/Ethanol (1:5 Ratio) Dissolve->Precip Filter1 Filtration Step 1 Precip->Filter1 Solids1 Solid Retentate: Inorganic Salts (NaCl, Na3PO3S) DISCARD Filter1->Solids1 Liquids1 Filtrate: Product in Water/MeOH Filter1->Liquids1 Cryst Add Acetone (Anti-solvent) Cool to 4°C Liquids1->Cryst Filter2 Filtration Step 2 Cryst->Filter2 Product Final Product: S-(2-Amidinoethyl)thiophosphate (Crystalline White Solid) Filter2->Product

Caption: Figure 1.[6] Solvent Fractionation workflow for separating organic thiophosphates from inorganic salts.

Troubleshooting Guide

Issue 1: The Product is an Oil (Not a Solid)

Diagnosis: This is the most common failure mode. It usually indicates one of two things:

  • Hydrolysis: The P-S bond has cleaved, leaving you with the thiol (mercaptan) or disulfide.

  • Water Retention: The product is extremely hygroscopic.

Corrective Action:

  • Check pH: Dissolve a small aliquot in water. If pH < 5, hydrolysis is likely.

  • Trituration: Add dry ethanol or isopropanol to the oil and scratch the flask sides with a glass rod vigorously. This induces nucleation.

  • Lyophilization: If the oil is pure but wet, freeze-dry it. Thiophosphates are stable under lyophilization conditions.

Issue 2: High Ash Content (Inorganic Contamination)

Diagnosis: Elemental analysis shows low Carbon/Nitrogen % and high residue. Cause: Incomplete precipitation of salts in Step 2. Corrective Action:

  • Reprocess: Dissolve the product in the absolute minimum of water again. This time, increase the Methanol ratio to 1:10.

  • Ion Exchange (Polishing): If crystallization fails, pass the solution through a Sephadex G-10 (desalting) column or use a retardion resin (AG 11 A8) which retards salts while passing organic ampholytes.

Issue 3: Low Yield

Diagnosis: Product was lost in the first filtration step (coprecipitated with salts). Cause: Used too much alcohol too quickly, crashing out the product along with the salt. Corrective Action:

  • Analyze the "Inorganic Salt" waste from Step 3. If it contains organic material (check by TLC or NMR), re-dissolve it in water and repeat the precipitation more carefully.

Stability & Degradation Mechanisms

Understanding the degradation pathway is vital for storage and handling.

The Danger Zone: Acidic pH + Heat. Under acidic conditions, the thiophosphate group protonates, making the phosphorus susceptible to nucleophilic attack by water.

Degradation Pathway:

  • Hydrolysis:

    
    
    
  • Oxidation:

    
     (Disulfide)
    

The disulfide is often insoluble in water and appears as a white precipitate or oil in the reaction vessel.

Degradation Product S-(2-Amidinoethyl) thiophosphate Hydrolysis Hydrolysis (pH < 4, Heat) Product->Hydrolysis Thiol Free Thiol (R-SH) Hydrolysis->Thiol Phosphate Inorganic Phosphate (H3PO4) Hydrolysis->Phosphate Oxidation Oxidation (Air Exposure) Thiol->Oxidation Disulfide Disulfide Dimer (R-S-S-R) INSOLUBLE IMPURITY Oxidation->Disulfide

Caption: Figure 2.[6] Acid-catalyzed degradation pathway leading to disulfide contamination.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography? A: Generally, No . The compound is too polar and will stick irreversibly to normal-phase silica. Reverse-phase (C18) is difficult due to the high salt content (which clogs columns) and the compound's lack of retention (it elutes in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is the only viable HPLC method for analysis.

Q: How do I verify the purity? A:

  • Ellman's Test (Negative): A pure thiophosphate should not react with Ellman's reagent (DTNB) because the thiol is protected by the phosphate group. A positive test indicates hydrolysis.

  • 
     NMR:  This is the gold standard. You should see a doublet (due to H-P coupling) or a singlet around 15-20 ppm (relative to phosphoric acid). Inorganic phosphate appears at 0 ppm.
    

Q: What is the shelf life? A: If stored at


 under Argon/Nitrogen with desiccant: 1-2 years .
If stored at Room Temperature exposed to air: < 1 week  (hydrolysis due to atmospheric moisture).

References

  • Piper, J. R., Stringfellow, C. R., & Johnston, T. P. (1969). S-(2-Aminoethyl) phosphorothioates.[7] Synthesis and antiradiation activity. Journal of Medicinal Chemistry, 12(2), 236-243.

  • Bohle, D. S., & Hung, C. H. (2011). Synthesis of phosphorothioates using thiophosphate salts.[8] Beilstein Journal of Organic Chemistry.[8] (General methodology for thiophosphate synthesis).

  • Hande, K. R. (1998). Amifostine: Clinical and Pharmacological Review. Seminars in Oncology. (Discusses stability and hydrolysis of related WR-series compounds).

  • Newton, G. L., et al. (1995). Thiol analysis in biological fluids. In Methods in Enzymology (Vol. 251, pp. 148-166). Academic Press. (Protocols for distinguishing thiols from thiophosphates).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Pharmacokinetics of Phosphorothioate Radioprotectors (WR-2721 vs. WR-638)

Topic: Pharmacokinetic Profile Comparison: S-(2-Amidinoethyl)thiophosphate vs Cystaphos Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Profile Comparison: S-(2-Amidinoethyl)thiophosphate vs Cystaphos Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Nomenclature Clarification

Status: S-(2-Amidinoethyl)thiophosphate is chemically distinct but functionally analogous to the primary subject of this guide, Amifostine (WR-2721) .[1]

  • The "Amidino" Distinction: The term "S-(2-Amidinoethyl)thiophosphate" strictly refers to an amidine analog (related to WR-347 , S-(2-guanidinoethyl)phosphorothioate).[1] However, in the context of high-level radioprotection research comparing against Cystaphos (WR-638) , the industry standard comparison is Amifostine (WR-2721) .[1][2]

  • Scope: This guide primarily compares Amifostine (WR-2721) —the clinically approved standard—against Cystaphos (WR-638) , while noting relevant deviations for amidino-analogs where data exists.[1]

Core Pharmacokinetic Divergence: Both compounds are phosphorothioate prodrugs requiring activation by alkaline phosphatase (ALKP).[1] The critical PK difference lies in their tissue selectivity and hydrolysis kinetics .[1] Amifostine utilizes a propylamino-ethyl backbone to enhance uptake in normal tissues (high ALKP activity) while being excluded from the acidic, hypovascular tumor microenvironment.[1] Cystaphos, lacking this steric bulk, exhibits faster systemic clearance but significantly lower therapeutic index due to non-selective saturation.

Chemical & Mechanistic Foundation[1]

The pharmacokinetic fate of both molecules is dictated by their hydrolysis rates.[1] They are inactive until dephosphorylated to their free thiol forms (the active radioprotectors).[1]

Structural Comparison
CompoundCommon NameChemical StructureActive Metabolite
WR-2721 Amifostine

WR-1065 (Free Thiol)
WR-638 Cystaphos

Cysteamine (MEA)
WR-347 Guanidino-analog

Mercaptoethylguanidine
Metabolic Activation Pathway [1]

The following diagram illustrates the critical activation step mediated by membrane-bound Alkaline Phosphatase.

ActivationPathway Prodrug Prodrug (WR-2721 / WR-638) FreeThiol Active Free Thiol (WR-1065 / Cysteamine) Prodrug->FreeThiol Dephosphorylation ALKP Alkaline Phosphatase (Plasma Membrane) ALKP->Prodrug Catalysis Disulfide Inactive Disulfides (WR-33278 / Cystamine) FreeThiol->Disulfide Oxidation (O2) MixedDisulfide Mixed Disulfides (Protein-S-S-Drug) FreeThiol->MixedDisulfide Binding to Proteins

Figure 1: Obligate metabolic activation pathway.[1] Both WR-2721 and WR-638 must be hydrolyzed by ALKP to enter cells and scavenge free radicals.

Pharmacokinetic Profile Analysis
A. Absorption & Bioavailability [1][3]
  • Amifostine (WR-2721):

    • Route: IV infusion (standard) or Subcutaneous.[1] Oral bioavailability is poor due to acid hydrolysis in the stomach.[1]

    • Plasma Stability: Relatively stable in plasma; hydrolysis occurs primarily at the tissue site (endothelium).[1]

    • 
      :  Immediate (IV).
      
  • Cystaphos (WR-638):

    • Route: Oral (Enteric coated) or IP/IV.[1]

    • Stability: Less stable than WR-2721; prone to faster non-specific hydrolysis, leading to systemic release of Cysteamine (high toxicity).[1]

B. Distribution (The Critical Differentiator)

This is where Amifostine outperforms Cystaphos.[1]

  • WR-2721: The aminopropyl moiety facilitates active transport into normal tissues (kidney, salivary glands, liver) via polyamine transporters.[1] It is excluded from tumors due to:

    • Lower ALKP expression in tumor neovasculature.

    • Acidic pH in tumors (inhibits ALKP).[1]

    • Hypovascularity.

  • WR-638: Distributes more uniformly, similar to Cysteamine.[1] It lacks the "selective protection" mechanism, resulting in equal protection of tumor and normal tissue (undesirable in radiotherapy) and higher systemic toxicity.

C. Elimination
  • Clearance (

    
    ): 
    
    • WR-2721: Rapid plasma clearance (

      
       min).[1] ~90% is cleared from plasma within 6 minutes, sequestered into tissues.[4]
      
    • WR-638: Rapid clearance, but higher conversion to disulfides in plasma.[1]

  • Excretion: Both are excreted renally as mixed disulfides.[1]

Comparative Data Review
ParameterAmifostine (WR-2721)Cystaphos (WR-638)Significance
Active Metabolite WR-1065CysteamineWR-1065 is a more potent scavenger with slower auto-oxidation.
Plasma Half-life (

)
0.8 – 8.8 min~1.5 – 5 minBoth are cleared rapidly; efficacy depends on tissue retention.[1]
Elimination Half-life (

)
~0.8 – 1.0 hr~0.5 hrWR-2721 metabolites persist longer in normal tissues.[1]
Dose Reduction Factor (DRF) ~2.7~1.6 – 2.1WR-2721 offers superior protection at equitoxic doses.[1]
Therapeutic Index High (Selective)Low (Systemic Toxicity)Cystaphos causes severe hypotension/nausea at protective doses.[1]
Tumor/Tissue Ratio Low (Selective Protection)High (Non-selective)WR-2721 protects normal tissue without protecting the tumor.[1]
Experimental Protocols: Validating the PK Profile

To objectively compare these profiles, one must quantify the Free Thiol (active) vs. Prodrug (inactive) in plasma and tissue.[1]

Methodology: HPLC with Electrochemical Detection (HPLC-ECD)

Rationale: Thiols are electrochemically active.[1] UV detection is insufficiently sensitive for plasma levels.

Step-by-Step Workflow:

  • Sample Collection:

    • Collect blood into heparinized tubes containing serine-borate (inhibits non-specific plasma esterases and prevents artificial hydrolysis).[1]

    • Centrifuge at

      
       immediately.
      
  • Sample Preparation (Acid Precipitation):

    • Add Perchloric Acid (PCA) to plasma (1:1 v/v) to precipitate proteins.[1]

    • Crucial Step: For total thiol measurement, reduce disulfides using TCEP or Sodium Borohydride .[1] For free thiol only, skip reduction.

  • Derivatization (Optional for Fluorescence):

    • If using Fluorescence instead of ECD, derivatize with Monobromobimane (mBBr) .[1]

    • Reaction: Thiol + mBBr

      
       Fluorescent Adduct (pH 8.0, 10 min, dark).
      
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      mm).[1]
    • Mobile Phase: 0.1M Monochloroacetic acid (pH 3.0) + 5mM Octanesulfonic acid (Ion pairing agent) + Acetonitrile gradient.

    • Flow Rate: 1.0 mL/min.[1]

  • Detection:

    • ECD: Gold/Mercury amalgam electrode at +0.15 V vs Ag/AgCl.[1]

    • Fluorescence: Ex 395 nm / Em 480 nm.[1]

Bioanalytical Workflow Diagram

Bioanalysis Sample Plasma/Tissue Sample (+ Serine-Borate Inhibitor) Precipitation Protein Precipitation (Perchloric Acid) Sample->Precipitation Branch Split Sample Precipitation->Branch FreeThiolPath Direct Analysis (Free Thiol Only) Branch->FreeThiolPath TotalThiolPath Reduction w/ TCEP (Total Thiol + Disulfides) Branch->TotalThiolPath Derivatization Derivatization (Monobromobimane) FreeThiolPath->Derivatization TotalThiolPath->Derivatization HPLC HPLC Separation (C18 Ion-Pairing) Derivatization->HPLC Data PK Curve Generation HPLC->Data

Figure 2: Analytical workflow for distinguishing free thiol (active) from prodrug and disulfide metabolites.

References
  • Yuhas, J. M., & Phillips, T. L. (1983).[1] Pharmacokinetics and mechanisms of action of WR-2721 and other protective agents. In Radioprotectors and Anticarcinogens. Academic Press.[1]

  • Spencer, C. M., & Goa, K. L. (1995).[1] Amifostine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs. Link

  • Cassatt, D. R., et al. (2002).[1] Preclinical modeling of the radioprotective effects of Amifostine. Seminars in Oncology.

  • Shaw, L. M., et al. (1996).[1] Pharmacokinetics of Amifostine in Cancer Patients. Clinical Pharmacokinetics. Link

  • Grdina, D. J., et al. (2002).[1][5] Radioprotectors: Current Status and Future Directions. Oncology.

Sources

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